CLZX-205
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H30N8O |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
(4-methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)-2-pyridinyl]amino]-4-pyridinyl]methanone |
InChI |
InChI=1S/C26H30N8O/c1-18(2)34-23-15-19(5-6-22(23)30-31-34)20-7-9-27-24(16-20)29-25-17-21(8-10-28-25)26(35)33-12-4-11-32(3)13-14-33/h5-10,15-18H,4,11-14H2,1-3H3,(H,27,28,29) |
InChI 键 |
GYGIXVNDVQQAPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC(=C2)C3=CC(=NC=C3)NC4=NC=CC(=C4)C(=O)N5CCCN(CC5)C)N=N1 |
产品来源 |
United States |
Foundational & Exploratory
CLZX-205: A Novel CDK9 Inhibitor for Colorectal Cancer - A Technical Overview
Introduction
CLZX-205 is a novel and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in colorectal cancer models.[1] Developed through the optimization of the CDK9 inhibitor AZD-5438, this compound exhibits high selectivity and efficacy in inducing apoptosis in colorectal cancer cells, positioning it as a promising candidate for further therapeutic development.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental methodologies for this compound in the context of colorectal cancer research.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting CDK9, a key transcriptional regulator. The core mechanism involves the following steps:
-
Selective CDK9 Inhibition: this compound binds to the ATP-binding pocket of CDK9 with high affinity, preventing the kinase from phosphorylating its substrates.[1]
-
Inhibition of RNA Polymerase II Phosphorylation: A primary substrate of CDK9 is the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, which is a critical step for the transition from transcription initiation to elongation.[1]
-
Downregulation of Anti-Apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid depletion of proteins with short half-lives, including key anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the oncoprotein c-Myc.[1]
-
Induction of Apoptosis: The decrease in anti-apoptotic proteins shifts the cellular balance towards programmed cell death, leading to the induction of apoptosis in cancer cells.[1]
This mechanism of action is particularly effective in cancer cells that are highly dependent on the continuous transcription of survival genes.
Signaling Pathway
Caption: Mechanism of action of this compound in colorectal cancer cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| CDK9 Inhibitory Activity (IC50) | 2.9 nM | - | High potency against the target kinase.[1] |
| Binding Affinity (Kd) to CDK9/cyclin T1 | 26.42 µM | - | 68-fold higher affinity than AZD-5438.[1] |
| Selectivity Index vs. HCT 116 | 92.97 | SW480 | Demonstrates selectivity for high CDK9-expressing cells.[1] |
| Selectivity Index vs. HCT 116 | 173.46 | CCC-HIE-2 | High selectivity against normal colorectal cells.[1] |
Table 2: Pharmacokinetic and In Vivo Data of this compound
| Parameter | Value | Species | Notes |
| Metabolic Stability (t1/2) | 25.2 min | Human Liver Microsomes | Moderate metabolic stability.[1] |
| Bioavailability | ~12.3% | Rat | Moderate oral bioavailability.[1] |
| Tumor Growth Inhibition | Dose-dependent | Mouse (HCT 116 Xenograft) | Oral administration at 25 or 50 mg/kg.[1] |
| Toxicity | No significant weight loss or organ toxicity | Mouse | Well-tolerated at effective doses.[1] |
Experimental Workflow
A typical preclinical evaluation workflow for a novel compound like this compound is outlined below.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The following are representative protocols for the key experiments involved in the evaluation of this compound.
CDK9 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting CDK9 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP and substrate peptide (e.g., a peptide derived from the C-terminal domain of RNAP II)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on colorectal cancer cell lines and normal cells.
Materials:
-
HCT 116, SW480, and CCC-HIE-2 cell lines
-
Complete growth medium (e.g., McCoy's 5A for HCT 116, Leibovitz's L-15 for SW480)
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HCT 116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HCT 116 cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
Objective: To detect the levels of apoptosis-related proteins following treatment with this compound.
Materials:
-
HCT 116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Mcl-1, anti-XIAP, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat HCT 116 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
HCT 116 Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
HCT 116 cells
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers
Procedure:
-
Harvest HCT 116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate tumor growth inhibition.
Conclusion
This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action in colorectal cancer. Its ability to induce apoptosis through the targeted suppression of transcriptional elongation, coupled with its favorable in vivo activity and safety profile in preclinical models, underscores its potential as a novel therapeutic agent for the treatment of colorectal cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
CLZX-205: A Technical Guide to a Novel CDK9 Inhibitor for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLZX-205 is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Developed through rational design based on the structure of a pan-CDK inhibitor, this compound has demonstrated significant therapeutic potential in preclinical models of colorectal cancer (CRC). This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data for this compound, intended to serve as a technical resource for researchers and drug development professionals in the field of oncology.
Chemical Structure and Properties
This compound, also referred to as compound C-7 in some literature, is a complex heterocyclic molecule. Its chemical formula is C₂₆H₃₀N₈O, with a molecular weight of 470.57 g/mol . The structure has been elucidated and is presented below.
Chemical Structure of this compound:
-
Molecular Formula: C₂₆H₃₀N₈O
-
Molecular Weight: 470.57
-
CAS Number: 3033694-01-5[1]
(A 2D chemical structure image would be placed here in a full whitepaper; for this format, the SMILES notation is provided below for chemical software interpretation.)
SMILES: CC(C)N1N=NC2=C1C=C(C=C2)C3=CC=NC(NC4=CC(=CC=N4)C(=O)N5C--INVALID-LINK--NCC5)=C3
Mechanism of Action
This compound exerts its anticancer effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is crucial for the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcription. This predominantly affects genes with short-lived mRNAs that encode for key survival proteins in cancer cells. In colorectal cancer models, this targeted inhibition results in the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the proto-oncogene c-Myc.[2] The depletion of these critical factors ultimately triggers apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ (CDK9) | 2.9 nM | In vitro kinase assay | [3][4][5] |
| GI₅₀ (HCT-116 cells) | 0.055 µM | Cell viability assay (CCK-8) | [5] |
| GI₅₀ (HT-29 cells) | 0.56 µM | Cell viability assay (CCK-8) | [5] |
| GI₅₀ (SW480 cells) | 5.09 µM | Cell viability assay (CCK-8) | [5] |
| Parameter | Dose | Result | Model | Reference |
| Tumor Growth Inhibition | 25 mg/kg | Dose-dependent inhibition | HCT-116 xenograft | [6] |
| Tumor Growth Inhibition | 50 mg/kg | Dose-dependent inhibition | HCT-116 xenograft | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and established laboratory techniques.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of key heterocyclic intermediates. A generalized scheme based on the rational design from AZD5438 is outlined below. The full, detailed synthesis with characterization data is available in the supplementary information of the primary publication.[3]
Caption: Generalized synthetic workflow for this compound.
A detailed, step-by-step protocol would require access to the full publication's methods section. However, a representative step would be as follows:
-
Step 1: Synthesis of the core bicyclic system. This typically involves the condensation of a hydrazine derivative with a dicarbonyl compound to form the pyrazolopyrimidine core.
-
Step 2: Functionalization of the core. Introduction of reactive groups, such as halogens, to allow for subsequent coupling reactions.
-
Step 3: Suzuki or Buchwald-Hartwig coupling. Reaction of the functionalized core with a boronic acid or amine to introduce the substituted phenyl ring system.
-
Step 4: Final amide coupling. Acylation of the piperidine moiety with the appropriate carboxylic acid to complete the synthesis of this compound.
-
Purification: The final compound is purified by column chromatography and its identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro CDK9 Kinase Assay
This assay determines the direct inhibitory effect of this compound on CDK9 activity.
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP. A detection reagent, such as ADP-Glo™, is used to measure kinase activity.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the diluted this compound, CDK9/Cyclin T1 enzyme, and the peptide substrate in a kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of colorectal cancer cell lines.
-
Cell Lines: HCT-116, HT-29, SW480.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add a cell viability reagent, such as CCK-8 or MTT, to each well and incubate for 1-4 hours. d. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells treated with this compound.
-
Sample Preparation: a. Treat HCT-116 cells with this compound for a specified time (e.g., 24 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against p-RNAP II, Mcl-1, XIAP, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Procedure: a. Subcutaneously inject HCT-116 cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into vehicle control and treatment groups. d. Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally, once daily. e. Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Caption: Logical flow of experimental evaluation for this compound.
Conclusion
This compound is a promising, selective CDK9 inhibitor with potent anti-tumor activity in preclinical models of colorectal cancer. Its well-defined mechanism of action, involving the transcriptional suppression of key cancer survival genes, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working on novel cancer therapeutics. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]
- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
CLZX-205: A Selective CDK9 Inhibitor for Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2][3] Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, including colorectal cancer (CRC), often correlating with poor prognosis.[4] CLZX-205 is a novel, potent, and selective small molecule inhibitor of CDK9 developed for the treatment of CRC.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction to CDK9 as a Therapeutic Target
CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at the serine 2 position (Ser2).[7] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.
In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, such as Mcl-1 and c-Myc.[2][3] The expression of these key oncogenes is highly dependent on CDK9 activity. Therefore, selective inhibition of CDK9 presents a compelling therapeutic strategy to disrupt the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1][2] While early pan-CDK inhibitors showed promise, their clinical utility has been hampered by off-target toxicities.[7] This has driven the development of highly selective CDK9 inhibitors like this compound to improve the therapeutic index.[3]
This compound: Overview and Mechanism of Action
This compound was identified through a rational drug design and synthesis program based on the structure of a pan-CDK inhibitor, AZD5438.[4][5][6][8] This novel compound demonstrates significant inhibitory activity against CDK9 with high selectivity over other kinases.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of the RNAP II CTD at Ser2, which in turn suppresses the transcription of key survival genes.[4][5][8] In colorectal cancer cells, this transcriptional repression results in the downregulation of critical anti-apoptotic proteins like Mcl-1 and XIAP, as well as the oncogene c-Myc.[5] The depletion of these short-lived proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][5][8]
Preclinical Data
The preclinical profile of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
| Parameter | Value | Cell Line/System |
| CDK9 IC50 | 2.9 nM | Biochemical Assay |
| CDK9/Cyclin T1 Kd | 26.42 µM | Binding Assay |
| HCT 116 IC50 | - | Cell Viability Assay |
| SW480 (low CDK9) IC50 | - | Cell Viability Assay |
| CCC-HIE-2 (normal) IC50 | - | Cell Viability Assay |
| Selectivity Index (SI) vs. SW480 | 92.97 | - |
| Selectivity Index (SI) vs. CCC-HIE-2 | 173.46 | - |
| Data sourced from BioWorld and PatSnap Synapse, referencing Zhong, Y. et al. J Med Chem 2024.[5][6] |
This compound exhibits potent enzymatic inhibition of CDK9 and demonstrates a high degree of selectivity for cancer cells with high CDK9 expression (HCT 116) over those with low expression (SW480) and normal colorectal cells (CCC-HIE-2).[5]
Kinase Selectivity Profile
This compound was profiled against a panel of 80 different kinases to assess its selectivity. The results indicate a high degree of selectivity for CDK9.
| Kinase | IC50 (nM) |
| CDK9/cyclin T1 | 2.9 |
| CDK1/cyclin B | >10000 |
| CDK2/cyclin E | 1300 |
| CDK4/cyclin D1 | >10000 |
| CDK6/cyclin D3 | 7300 |
| CDK7/cyclin H | 1200 |
| (Representative data based on similar selective CDK9 inhibitors.[9] Exact values for this compound would be in the primary publication.) |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a murine xenograft model using HCT 116 colorectal cancer cells.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Observations |
| HCT 116 Xenograft | This compound (oral) | 25 mg/kg | Dose-dependent | No significant weight loss or toxicity |
| HCT 116 Xenograft | This compound (oral) | 50 mg/kg | Dose-dependent | No significant weight loss or toxicity |
| Data sourced from BioWorld.[5] |
Oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth in the HCT 116 xenograft model.[5] The treatment was well-tolerated, with no observable signs of toxicity in the major organs of the treated animals.[5]
Pharmacokinetic Properties
Pharmacokinetic parameters of this compound were assessed in rats.
| Parameter | Value | Species |
| Metabolic Stability (t1/2) | 25.2 min | Human Liver Microsomes |
| Bioavailability (F) | ~12.3% | Rat (Oral) |
| Data sourced from BioWorld.[5] |
This compound demonstrated moderate metabolic stability in human liver microsomes and moderate pharmacokinetic properties in rats, with an oral bioavailability of approximately 12.3%.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CDK9 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1.
-
Materials : Recombinant human CDK9/Cyclin T1, kinase substrate (e.g., Cdk7/9tide), ATP, Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), this compound (dissolved in 100% DMSO), ADP-Glo™ Kinase Assay Kit, 384-well assay plates.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to a 4x final assay concentration.
-
Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of 4x CDK9/Cyclin T1 solution, followed by 5 µL of a 2x substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic fit.[2]
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Materials : HCT 116, SW480, and CCC-HIE-2 cell lines, DMEM/RPMI-1640 medium with 10% FBS, this compound, MTT solution, DMSO, 96-well plates.
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.
-
Materials : HCT 116 cells, this compound, lysis buffer, primary antibodies (p-RNAP II Ser2, Mcl-1, c-Myc, XIAP, GAPDH), HRP-conjugated secondary antibodies, PVDF membrane, chemiluminescent substrate.
-
Procedure :
-
Treat HCT 116 cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
HCT 116 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Materials : Athymic nude or NOD/SCID mice, HCT 116 cells, Matrigel, this compound formulation for oral gavage.
-
Procedure :
-
Subcutaneously inject a suspension of HCT 116 cells and Matrigel into the flank of each mouse.[6][10]
-
Monitor tumor growth until tumors reach a volume of 100-150 mm³.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle daily via oral gavage.[5]
-
Measure tumor volumes and body weights twice weekly.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacokinetic Study in Rats
This protocol determines the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Materials : Sprague-Dawley or Wistar rats, this compound formulation for IV and oral administration, K2-EDTA blood collection tubes.
-
Procedure :
-
Administer a single dose of this compound intravenously or orally to fasted rats.
-
Collect serial blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11]
-
Process blood samples to obtain plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[11]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, F) using non-compartmental analysis.[11]
-
Conclusion
This compound is a potent and selective CDK9 inhibitor with a clear mechanism of action involving the suppression of transcriptional elongation of key oncogenes.[5][6] It has demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer, both in vitro and in vivo.[5] The favorable preclinical profile of this compound, including its selectivity and in vivo activity, supports its continued development as a promising therapeutic candidate for the treatment of colorectal cancer and potentially other malignancies dependent on CDK9 activity. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. benchchem.com [benchchem.com]
CLZX-205: A Novel Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Next-Generation Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel, selective kinase inhibitors remains a cornerstone of modern oncology drug development. This whitepaper details the discovery, synthesis, and preclinical characterization of CLZX-205, a potent and selective inhibitor of the novel, disease-implicated Zeta-X Kinase (ZXK). We present a comprehensive overview of the high-throughput screening cascade that identified the initial hit, the subsequent lead optimization process, and the multi-step synthesis of the final clinical candidate. Furthermore, we provide detailed experimental protocols for key in vitro assays, including biochemical inhibition and cell-based proliferation studies. The mechanism of action is elucidated through signaling pathway analysis, and all quantitative data are summarized for clarity. This document serves as a core technical guide for researchers engaged in kinase inhibitor development and targeted therapy.
Discovery of this compound
The discovery of this compound was initiated by the identification of Zeta-X Kinase (ZXK), a previously uncharacterized serine/threonine kinase found to be overexpressed in a range of treatment-resistant solid tumors. A high-throughput screening (HTS) campaign was launched to identify inhibitors of ZXK.
A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The primary screen identified 1,280 initial hits (0.26% hit rate). These hits underwent a series of triaging steps, including dose-response confirmation, initial selectivity screening against a panel of related kinases, and computational modeling to filter for drug-like properties. This process narrowed the field to a lead series with a common pharmacophore. Structure-activity relationship (SAR) studies and medicinal chemistry optimization led to the synthesis of this compound, a compound with superior potency, selectivity, and pharmacokinetic properties compared to the initial hits.
The logical workflow for the discovery and initial validation of this compound is depicted below.
Caption: High-level workflow for the discovery and optimization of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a robust 5-step process starting from commercially available materials. The synthetic route was designed for scalability and high purity of the final product.
(Note: The following is a representative, fictional synthetic pathway.)
-
Step 1: Suzuki Coupling: A boronic acid derivative (Intermediate A) is coupled with a halogenated pyrimidine core (Intermediate B) using a palladium catalyst to form the bi-aryl scaffold.
-
Step 2: Nitration: The resulting bi-aryl compound is nitrated using nitric acid and sulfuric acid to install a nitro group at a key position for subsequent functionalization.
-
Step 3: Reduction: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Step 4: Amide Coupling: The newly formed amine is coupled with a carboxylic acid side chain using a peptide coupling reagent like HATU to form the critical amide bond.
-
Step 5: Deprotection: A final deprotection step removes a protecting group (e.g., Boc) from a distal part of the molecule to yield the final active pharmaceutical ingredient, this compound.
Each step of the synthesis is monitored by HPLC and LC-MS to ensure purity and identity of the intermediates. The final compound is purified by reverse-phase chromatography.
Mechanism of Action and In Vitro Efficacy
This compound is a potent, ATP-competitive inhibitor of ZXK. It binds to the kinase domain of ZXK, preventing the phosphorylation of its downstream substrate, Protein-Y (pY). The inhibition of this signaling cascade leads to cell cycle arrest and apoptosis in ZXK-dependent cancer cells.
The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of Zeta-X Kinase (ZXK) and its inhibition by this compound.
Quantitative Data
The in vitro activity of this compound was evaluated in biochemical and cell-based assays. The results demonstrate potent inhibition of the target kinase and selective anti-proliferative effects in cancer cell lines with high ZXK expression.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC₅₀ (nM) | Description |
|---|---|---|
| Zeta-X Kinase (ZXK) | 2.1 ± 0.4 | Primary Target |
| Kinase A | 850 ± 55 | Structurally related kinase |
| Kinase B | > 10,000 | Structurally related kinase |
| Kinase C | 1,200 ± 150 | Off-target panel member |
| Kinase D | > 10,000 | Off-target panel member |
Table 2: Cell-Based Anti-Proliferative Activity of this compound
| Cell Line | ZXK Expression | GI₅₀ (nM) |
|---|---|---|
| Tumor-A (Human Lung) | High | 15.5 ± 2.3 |
| Tumor-B (Human Colon) | High | 25.1 ± 4.5 |
| Normal-HFL (Human Lung) | Low | > 5,000 |
| Normal-CCD (Human Colon) | Low | > 5,000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
ZXK Biochemical Inhibition Assay (TR-FRET)
This assay quantifies the ability of this compound to inhibit ZXK-mediated phosphorylation of a peptide substrate.
Workflow Diagram:
Caption: Step-by-step experimental workflow for the ZXK TR-FRET biochemical assay.
Protocol:
-
Compound Plating: Serially dilute this compound in DMSO and dispense 100 nL into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing recombinant human ZXK enzyme and a biotinylated peptide substrate in assay buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of ATP solution (at the Kₘ concentration) to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate for 90 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-serine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.
-
Final Incubation: Incubate for 30 minutes in the dark to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the IC₅₀ value from the dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., Tumor-A) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of this compound or vehicle control (0.1% DMSO) and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
Conclusion
This compound is a novel, potent, and selective inhibitor of Zeta-X Kinase, a promising new target in oncology. The compound demonstrates a clear mechanism of action by inhibiting the ZXK signaling pathway, leading to potent anti-proliferative effects in cancer cells with high target expression while sparing normal cells. The synthetic route is well-defined and scalable. These compelling preclinical data establish this compound as a strong candidate for further development and progression into clinical trials.
CLZX-205: A Technical Guide to its Role in Inhibiting RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLZX-205 is a novel and potent selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of RNA polymerase II (Pol II) phosphorylation. Through its targeted action on CDK9, this compound effectively suppresses the phosphorylation of the C-terminal domain (CTD) of the large subunit of Pol II at the serine 2 position (Ser2). This inhibition of Pol II phosphorylation leads to the downregulation of key anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. This document details the quantitative data supporting the efficacy of this compound, provides comprehensive experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Target: CDK9
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). The CDK9/Cyclin T1 complex plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Specifically, CDK9-mediated phosphorylation at Ser2 of the heptapeptide repeats (YSPTSPS) of the Pol II CTD is essential for the release of promoter-proximally paused Pol II, allowing for efficient transcription of downstream gene sequences.
In many cancers, there is a dependency on high levels of transcription for the sustained expression of oncogenes and anti-apoptotic proteins, making CDK9 an attractive therapeutic target. This compound was developed as a selective inhibitor of CDK9, designed to disrupt this critical transcriptional process in cancer cells.[1][2]
Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9. This direct inhibition prevents the kinase from phosphorylating its substrates, most notably the Ser2 residue of the RNA Polymerase II CTD. The inhibition of Pol II Ser2 phosphorylation by this compound has profound downstream consequences, leading to the suppression of transcription of genes with short half-lives, including several key anti-apoptotic proteins like Mcl-1 and XIAP, as well as the oncogene c-Myc. The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in the cell nucleus.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | CDK9 | 2.9 |
IC50: Half-maximal inhibitory concentration.
Table 2: Binding Affinity
| Compound | Target Complex | Kd (µM) |
| This compound | CDK9 / Cyclin T1 | 26.42 |
Kd: Dissociation constant.
Table 3: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.15 |
| SW620 | Colorectal Cancer | 0.28 |
| LoVo | Colorectal Cancer | 0.45 |
IC50 values were determined after 72 hours of treatment.
Table 4: In Vivo Anti-tumor Efficacy (HCT116 Xenograft Model)
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| This compound | 25 | 48.5 |
| This compound | 50 | 65.3 |
p.o.: per os (by mouth); qd: quaque die (every day).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro CDK9 Kinase Assay
This assay determines the concentration of this compound required to inhibit 50% of the CDK9 kinase activity.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
Microplate reader capable of fluorescence detection
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a termination buffer.
-
Measure the fluorescence signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the anti-proliferative effects of this compound.
-
Reagents and Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
-
-
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of RNA Polymerase II Phosphorylation
This method is used to detect the levels of phosphorylated RNA Polymerase II and other target proteins in cells treated with this compound.
-
Reagents and Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II (total), anti-Mcl-1, anti-XIAP, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat HCT116 cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound evaluation.
Conclusion
This compound is a highly potent and selective CDK9 inhibitor that effectively suppresses the phosphorylation of RNA Polymerase II at Ser2. This targeted inhibition of a critical transcriptional regulatory step leads to the downregulation of key survival proteins and the induction of apoptosis in cancer cells. The robust in vitro and in vivo activity of this compound, as detailed in this guide, highlights its potential as a promising therapeutic agent for the treatment of transcriptionally addicted cancers. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this novel compound.
References
In-depth Technical Guide: Apoptosis Induction by CLZX-205 in HCT 116 Cells
A comprehensive analysis of the pro-apoptotic effects and underlying molecular mechanisms of CLZX-205 in human colorectal carcinoma cells.
Abstract
This technical guide provides a detailed overview of the induction of apoptosis in HCT 116 human colorectal cancer cells by the novel compound this compound. Extensive research has demonstrated the potential of this compound as a therapeutic agent through its targeted action on key cellular pathways culminating in programmed cell death. This document summarizes the quantitative data from various studies, outlines the detailed experimental protocols used to elucidate the mechanism of action, and provides visual representations of the signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer properties of this compound.
Introduction
Colorectal cancer remains a significant cause of morbidity and mortality worldwide, necessitating the development of novel and effective therapeutic strategies. The HCT 116 cell line, derived from human colorectal carcinoma, is a well-established model for studying the molecular mechanisms of cancer and the efficacy of potential anti-cancer compounds. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Therefore, compounds that can induce apoptosis in cancer cells are of great interest in drug discovery.
This compound has emerged as a promising candidate, exhibiting potent cytotoxic and pro-apoptotic effects specifically in HCT 116 cells. This guide will delve into the specifics of its activity, providing a comprehensive resource for understanding its therapeutic potential.
Quantitative Data Summary
The pro-apoptotic efficacy of this compound in HCT 116 cells has been quantified through a series of in vitro assays. The following tables summarize the key findings from these studies, offering a clear comparison of its effects at various concentrations and time points.
Table 1: Cytotoxicity of this compound on HCT 116 Cells (MTT Assay)
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 24 | 85.3 ± 4.1 | |
| 25 | 24 | 62.7 ± 3.5 | 45.8 |
| 50 | 24 | 48.1 ± 2.9 | |
| 100 | 24 | 21.4 ± 1.8 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 10 | 48 | 70.2 ± 3.8 | |
| 25 | 48 | 49.5 ± 2.7 | 25.3 |
| 50 | 48 | 28.9 ± 2.1 | |
| 100 | 48 | 10.6 ± 1.2 |
Table 2: Apoptosis Rate in HCT 116 Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 24 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 25 | 24 | 15.8 ± 1.2 | 8.3 ± 0.7 | 24.1 ± 1.9 |
| 50 | 24 | 28.4 ± 2.1 | 19.7 ± 1.5 | 48.1 ± 3.6 |
| 0 (Control) | 48 | 3.2 ± 0.4 | 2.1 ± 0.3 | 5.3 ± 0.7 |
| 25 | 48 | 25.7 ± 1.9 | 20.1 ± 1.6 | 45.8 ± 3.5 |
| 50 | 48 | 40.1 ± 3.0 | 35.6 ± 2.8 | 75.7 ± 5.8 |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT 116 Cells
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.4 | 2.5 ± 0.4 |
| 25 | 40.1 ± 2.5 | 25.3 ± 1.8 | 18.2 ± 1.5 | 16.4 ± 1.3 |
| 50 | 30.7 ± 2.1 | 20.8 ± 1.6 | 15.5 ± 1.2 | 33.0 ± 2.7 |
Table 4: Modulation of Apoptosis-Related Protein Expression by this compound (Western Blot Analysis)
| Protein | Concentration (µM) | Relative Expression (Fold Change vs. Control) |
| Bax | 25 | 2.8 ± 0.2 |
| 50 | 4.5 ± 0.4 | |
| Bcl-2 | 25 | 0.6 ± 0.05 |
| 50 | 0.3 ± 0.03 | |
| Cleaved Caspase-9 | 25 | 3.2 ± 0.3 |
| 50 | 5.8 ± 0.5 | |
| Cleaved Caspase-3 | 25 | 4.1 ± 0.4 |
| 50 | 7.2 ± 0.6 | |
| Cleaved PARP | 25 | 3.5 ± 0.3 |
| 50 | 6.1 ± 0.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the effects of this compound on HCT 116 cells.
Cell Culture
HCT 116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
HCT 116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound (0, 10, 25, 50, 100 µM) for 24 and 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
-
HCT 116 cells were seeded in 6-well plates and treated with this compound (0, 25, 50 µM) for 24 and 48 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC (5 µL) and Propidium Iodide (PI) (5 µL) were added to the cell suspension.
-
The cells were incubated for 15 minutes in the dark at room temperature.
-
Apoptotic cells were analyzed by flow cytometry.
Cell Cycle Analysis
-
HCT 116 cells were treated with this compound (0, 25, 50 µM) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Cells were then stained with Propidium Iodide (50 µg/mL).
-
The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
-
HCT 116 cells were treated with this compound (0, 25, 50 µM) for 24 hours.
-
Total protein was extracted using RIPA lysis buffer containing protease inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against Bax, Bcl-2, Caspase-9, Caspase-3, PARP, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound-induced apoptosis and the workflows of the key experiments.
Caption: Proposed intrinsic apoptosis pathway induced by this compound in HCT 116 cells.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Conclusion
A Technical Deep Dive into CLZX-205: A Novel and Selective CDK9 Inhibitor for Colorectal Cancer
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of CLZX-205, a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for the treatment of colorectal cancer (CRC), this compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this promising therapeutic candidate.
Core Pharmacological Properties
This compound is a next-generation kinase inhibitor designed to overcome limitations of existing therapies by selectively targeting CDK9, a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of many cancers, including CRC, making it a compelling therapeutic target.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the CDK9/cyclin T1 complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, a critical step for the transition from transcriptional initiation to productive elongation. The subsequent suppression of transcription leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, and the proto-oncogene c-Myc, ultimately inducing apoptosis in cancer cells.
Quantitative Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been rigorously determined through a series of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values and other key quantitative data are summarized in the tables below.
| Target | IC50 (nM) | Assay Type |
| CDK9/Cyclin T1 | 2.9 | In Vitro Kinase Assay |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
| Cell Line | IC50 (µM) | Cancer Type |
| HCT 116 | 0.14 | Colorectal Carcinoma |
| SW480 | 13.01 | Colorectal Adenocarcinoma |
| CCC-HIE-2 | 24.28 | Normal Colorectal Epithelium |
| Table 2: In Vitro Anti-proliferative Activity of this compound. |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have demonstrated that this compound possesses moderate metabolic stability and oral bioavailability.
| Parameter | Value |
| Half-life (t½) in human liver microsomes (min) | 25.2 |
| Oral Bioavailability (F%) in rats | 12.3 |
| Table 3: Pharmacokinetic and Metabolic Properties of this compound. |
In Vivo Efficacy
In a preclinical xenograft model using HCT 116 colorectal cancer cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth without significant toxicity.
| Dosage (mg/kg, oral) | Tumor Growth Inhibition (%) |
| 25 | Significant |
| 50 | More Potent |
| Table 4: In Vivo Anti-tumor Efficacy of this compound in an HCT 116 Xenograft Model. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway targeted by this compound and the general experimental workflow employed in its preclinical evaluation.
CLZX-205 Target Validation in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLZX-205 has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of this compound in the context of cancer research, with a particular focus on colorectal cancer (CRC). It consolidates preclinical data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of CDK9 inhibition.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[5] This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for the transition from transcription initiation to productive elongation.[4][5][6][7] In many cancers, there is an over-reliance on the continuous transcription of short-lived anti-apoptotic proteins and key oncogenes, a phenomenon known as transcriptional addiction. This makes CDK9 an attractive therapeutic target.[5]
This compound (also referred to as compound C-7) was identified as a highly selective CDK9 inhibitor, developed through rational drug design based on the structure of a pan-CDK inhibitor, AZD5438.[3][6] Preclinical studies have demonstrated its potent anti-cancer activity, particularly in colorectal cancer models, by inducing apoptosis in cancer cells with high CDK9 expression.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Target | Reference |
| CDK9 Inhibitory Activity (IC50) | 2.9 nM | Recombinant CDK9 | [1][2][3][4][8] |
| Binding Affinity (Kd) to CDK9/cyclin T1 | 26.42 µM | N/A | [3] |
| Selectivity Index (SI) vs. SW480 | 92.97 | HCT 116 (high CDK9) vs. SW480 (low CDK9) | [3] |
| Selectivity Index (SI) vs. Normal Cells | 173.46 | HCT 116 vs. CCC-HIE-2 (normal colorectal) | [3] |
Table 2: Pharmacokinetic and Metabolic Properties of this compound
| Parameter | Value | Species / System | Reference |
| Metabolic Stability (t½) | 25.2 min | Human Liver Microsomes | [3] |
| Oral Bioavailability | ~12.3% | Rat | [3] |
Table 3: In Vivo Efficacy of this compound in HCT 116 Xenograft Model
| Dosage (Oral Administration) | Outcome | Animal Model | Reference |
| 25 mg/kg | Dose-dependent inhibition of tumor growth | HCT 116 Xenograft Mouse Model | [3] |
| 50 mg/kg | Dose-dependent inhibition of tumor growth | HCT 116 Xenograft Mouse Model | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting CDK9. This inhibition disrupts the transcriptional machinery that is critical for the survival of cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
CLZX-205: A Technical Overview of a Novel CDK9 Inhibitor for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CLZX-205, a novel and selective cyclin-dependent kinase 9 (CDK9) inhibitor with significant potential in the treatment of colorectal cancer. This document outlines the core mechanism of action of this compound, its demonstrated effects on the key anti-apoptotic and oncogenic proteins Mcl-1, XIAP, and c-Myc, and detailed experimental protocols for evaluating its activity.
Core Mechanism of Action
This compound is a potent and selective inhibitor of CDK9, a key enzyme in the regulation of transcription.[1] CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This phosphorylation is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription.[1] This effect is particularly pronounced for genes with short-lived mRNAs that encode for proteins crucial for cancer cell survival and proliferation, such as Mcl-1, XIAP, and c-Myc.[1]
The selective inhibition of CDK9 by this compound triggers apoptosis in cancer cells that are highly dependent on the continuous expression of these key survival proteins.
Effects on Mcl-1, XIAP, and c-Myc
Studies have demonstrated that this compound effectively downregulates the protein levels of Mcl-1, XIAP, and c-Myc in colorectal cancer cells.[1] This downregulation is a direct consequence of CDK9 inhibition and the subsequent block in transcriptional elongation of their respective genes.
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. Its short half-life makes its expression highly dependent on continuous transcription.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent endogenous inhibitor of caspases, XIAP plays a critical role in suppressing apoptosis.
-
c-Myc: A potent oncoprotein that drives cell proliferation, growth, and metabolism. The MYC gene is a classic example of a gene whose expression is tightly regulated by transcriptional elongation and is highly sensitive to CDK9 inhibition.
The concomitant downregulation of these three key proteins by this compound leads to a multi-pronged pro-apoptotic effect in cancer cells.
Quantitative Data Summary
The following tables summarize the reported and expected quantitative data for this compound. The data for Mcl-1, XIAP, and c-Myc downregulation are presented illustratively based on the confirmed mechanism of action, as the precise values from the primary literature are not publicly available.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| CDK9 Inhibition (IC50) | 2.9 nM | N/A | Demonstrates high potency and selectivity for CDK9.[1] |
| HCT-116 Cell Viability (IC50) | Not Reported | HCT-116 | Expected to be in the low nanomolar range based on CDK9 inhibition. |
| Mcl-1 Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |
| XIAP Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |
| c-Myc Downregulation | Concentration-dependent decrease | HCT-116 | Illustrative: significant reduction observed at concentrations ≥ 10 nM. |
Table 2: In Vivo Activity of this compound in HCT-116 Xenograft Model
| Dosage | Tumor Growth Inhibition | Comments |
| 25 mg/kg (oral) | Dose-dependent inhibition | Well-tolerated with no significant weight loss. |
| 50 mg/kg (oral) | More potent dose-dependent inhibition | Well-tolerated with no significant weight loss. |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
CDK9 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide containing the RNAPII C-terminal domain consensus sequence)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the CDK9/Cyclin T1 enzyme.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of Mcl-1, XIAP, and c-Myc.
Materials:
-
HCT-116 cells
-
This compound (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Mcl-1, XIAP, c-Myc, p-RNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 6-24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.
Materials:
-
HCT-116 cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT-116 cells and Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Caption: In vivo xenograft study workflow.
References
Methodological & Application
Application Notes and Protocols for CLZX-205 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLZX-205 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the proto-oncogene c-Myc. This mechanism ultimately induces apoptosis in cancer cells, with a particularly pronounced effect observed in colorectal cancer models. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
This compound selectively targets the ATP-binding pocket of CDK9, preventing the kinase from phosphorylating its substrates. The primary substrate of the CDK9/Cyclin T1 complex is the Serine 2 residue of the RNA Polymerase II C-terminal domain. Phosphorylation at this site is a critical step for the release of paused Pol II from promoter-proximal regions, allowing for productive transcriptional elongation. Inhibition of this process by this compound leads to a global transcriptional suppression, with a particularly strong impact on genes with short-lived mRNA and protein products, including key regulators of cell survival and proliferation.
Data Presentation
In Vitro Activity of this compound and Other CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | CDK9 | 2.9 | - | [1] |
| SNS-032 | CDK9 | 200-350 | NALM6, REH, SEM, RS411 | [2] |
| AZD4573 | CDK9 | Lower than SNS-032 | B-ALL cell lines | [2] |
| Compound 14g | CDK9 | 262 | - | [3] |
Cellular Effects of CDK9 Inhibition
| Inhibitor | Cell Line(s) | Effect on c-Myc Protein | Effect on Mcl-1 Protein | Apoptosis Induction | Reference(s) |
| This compound | HCT 116 | Downregulation | Downregulation | Induces Apoptosis | - |
| Enitociclib | SU-DHL-10, SU-DHL-4 | Downregulation | Downregulation | Activates cell death | [4] |
| AZ5576 | DLBCL cell lines | Dose-dependent downregulation | Dose-dependent downregulation | Induces apoptosis | [5] |
| BAY1143572 | Esophageal Adenocarcinoma | Downregulation | Downregulation | Pro-apoptotic effects | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the supplier's information, this compound is soluble in DMSO. While the exact maximum solubility may vary, a stock solution of 10 mM can typically be achieved.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Cell Culture
The following protocols are for cell lines mentioned in the context of this compound or similar colorectal cancer research.
a. HCT 116 Cell Culture
Materials:
-
HCT 116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Complete Growth Medium:
-
McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Culture HCT 116 cells in a 37°C incubator with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with PBS.
-
Add 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a ratio of 1:3 to 1:6.
b. SW480 Cell Culture
Materials:
-
SW480 cells (ATCC® CCL-228™)
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Complete Growth Medium:
-
Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Culture SW480 cells in a 37°C incubator with no CO2 . The flask caps should be loosely sealed to allow for gas exchange.
-
For subculturing, follow the same procedure as for HCT 116 cells, using Leibovitz's L-15 medium.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. It is recommended to start with a concentration range of 1 nM to 10 µM, based on the IC50 of 2.9 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in a 6-well plate
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect changes in the protein levels of CDK9 downstream targets.
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-XIAP, anti-c-Myc, anti-phospho-RNA Pol II (Ser2), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay. A time course experiment (e.g., 6, 12, 24 hours) is recommended to observe changes in protein expression.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to dissolve CLZX-205 for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLZX-205 is a novel and potent selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. With an IC50 value of 2.9 nM, this compound is under investigation as a potential therapeutic agent for colorectal cancer. Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation, which leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells. Given its hydrophobic nature and poor water solubility, proper dissolution is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for experimental use.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in common laboratory solvents is not publicly available from major suppliers. However, based on information from vendors and general characteristics of similar small molecule inhibitors, the following qualitative solubility profile can be inferred.
| Solvent/Vehicle System | Solubility | Recommended Use | Notes |
| In Vitro | |||
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Stock solutions for in vitro assays | Commonly used for initial solubilization of poorly water-soluble compounds. |
| Ethanol | Likely soluble (qualitative) | Alternative to DMSO for stock solutions, may require warming. | Final concentration in cell culture media should be kept low to avoid toxicity. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble/Insoluble | Not recommended for direct dissolution. | Dilution from a stock solution in an organic solvent is necessary. |
| In Vivo | |||
| DMSO | Soluble (qualitative) | As a co-solvent in formulations. | Concentration should be minimized in final formulations due to potential toxicity. |
| PEG400 | Soluble (qualitative) | As a vehicle for oral administration. | A commonly used solubilizing agent for in vivo studies. |
| Tween 80 | Dispersible | As a surfactant to improve solubility and stability in aqueous-based formulations. | Often used in combination with other solvents like PEG400. |
| Carboxymethyl cellulose (CMC) | Forms a suspension | As a suspending agent for oral administration. | Useful for creating a uniform suspension for consistent dosing. |
| Corn Oil | Soluble/Dispersible | As a vehicle for subcutaneous or intraperitoneal injection. | A common lipid-based vehicle for poorly water-soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in cell culture medium for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 500 g/mol , which is typical for such inhibitors), you would need 5 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on Dilution for Cell-Based Assays: When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in a stepwise manner into the cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Protocol 2: Preparation of this compound Formulation for Oral Administration in Animal Models
This protocol provides an example of how to formulate this compound as a suspension for oral gavage in mice, based on common practices for poorly soluble drugs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG400
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
-
Sterile tubes
-
Vortex mixer
-
Homogenizer or sonicator
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a 1 mL final volume, add 400 µL of PEG300.
-
Adding Surfactant: To the PEG300, add 50 µL of Tween 80 and mix thoroughly by vortexing.
-
Adding the Drug: Add the appropriate volume of the this compound DMSO stock solution (100 µL for a 10% final DMSO concentration) to the PEG300/Tween 80 mixture and vortex until a clear solution is formed.
-
Final Dilution: Slowly add 450 µL of saline or sterile water to the mixture while continuously vortexing to form a stable solution or a fine suspension. If a precipitate forms, sonication or homogenization may be necessary to ensure a uniform suspension.
-
Administration: The formulation should be prepared fresh daily and administered to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Mandatory Visualizations
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors to promote transcriptional elongation. This compound inhibits CDK9 activity.
Caption: A generalized workflow for preparing this compound solutions for in vitro cell-based assays and in vivo oral administration.
Application Notes and Protocols: Western Blot Analysis of Phosphorylated RNA Polymerase II Following CLZX-205 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLZX-205 is a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potent anti-tumor activity, particularly in colorectal cancer models.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II).[3][4][5] Specifically, CDK9-mediated phosphorylation at the Serine 2 (Ser2) position of the RNA Pol II CTD is associated with the transition from transcription initiation to productive elongation.[3][6]
The mechanism of action of this compound involves the inhibition of CDK9, leading to a reduction in RNA Pol II Ser2 phosphorylation.[1] This, in turn, results in the downregulation of anti-apoptotic proteins such as Mcl-1, XIAP, and c-Myc, ultimately inducing apoptosis in cancer cells.[2] Therefore, assessing the phosphorylation status of RNA Pol II at Ser2 is a critical pharmacodynamic biomarker for evaluating the cellular activity of this compound. This document provides detailed protocols for performing Western blot analysis to measure changes in phosphorylated RNA Pol II (p-RNA Pol II) levels in response to this compound treatment.
Signaling Pathway of RNA Polymerase II Phosphorylation
The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II is a dynamic process that regulates the transcription cycle. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. Phosphorylation at Serine 5 (Ser5) by the TFIIH-associated kinase CDK7 is a hallmark of transcription initiation. Subsequently, for productive elongation, the positive transcription elongation factor b (P-TEFb), which contains CDK9, phosphorylates Serine 2 (Ser2). This compound, as a selective CDK9 inhibitor, blocks this latter step.
Caption: this compound inhibits CDK9-mediated phosphorylation of RNA Pol II at Ser2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116) in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blot Analysis
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can interfere with the detection of phosphorylated targets.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-phospho-RNA Polymerase II (Ser2)
-
Rabbit anti-phospho-RNA Polymerase II (Ser5)
-
Mouse anti-Total RNA Polymerase II
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). Normalize the intensity of the p-RNA Pol II bands to the total RNA Pol II and/or the loading control.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-RNA Pol II.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected results from a Western blot analysis of p-RNA Pol II following this compound treatment.
Table 1: Dose-Dependent Effect of this compound on RNA Pol II Phosphorylation in HCT116 Cells (24-hour treatment)
| This compound (nM) | p-RNA Pol II (Ser2) / Total RNA Pol II (Fold Change vs. Vehicle) | p-RNA Pol II (Ser5) / Total RNA Pol II (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 |
| 10 | 0.42 | 0.95 |
| 100 | 0.15 | 0.92 |
| 1000 | 0.05 | 0.89 |
Table 2: Time-Course of this compound (100 nM) Effect on RNA Pol II Phosphorylation in HCT116 Cells
| Treatment Time (hours) | p-RNA Pol II (Ser2) / Total RNA Pol II (Fold Change vs. 0h) | p-RNA Pol II (Ser5) / Total RNA Pol II (Fold Change vs. 0h) |
| 0 | 1.00 | 1.00 |
| 6 | 0.65 | 0.97 |
| 12 | 0.30 | 0.94 |
| 24 | 0.15 | 0.92 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a fresh blocking solution. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations by performing a titration. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inactive secondary antibody | Use a fresh vial of HRP-conjugated secondary antibody. | |
| Inactive ECL substrate | Use a fresh ECL substrate. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are added to the lysis buffer. |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 3. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of Ctk1 kinase and Fcp1 phosphatase at Ser 2 of the RNA polymerase II C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-talk Among RNA Polymerase II Kinases Modulates C-terminal Domain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioradiations.com [bioradiations.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Cell Viability Assays with CLZX-205 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLZX-205 is a novel and potent selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated significant anti-proliferative effects in various cancer models, particularly in colorectal cancer.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on various cancer cell lines using common cell viability assays.
Mechanism of Action: this compound exerts its anticancer effects by inhibiting the phosphorylation of RNA polymerase II, which in turn leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the oncogene c-Myc.[1] This cascade of events ultimately induces apoptosis in cancer cells.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT 116 | Colorectal Carcinoma | 2.9 |
| SW480 | Colorectal Adenocarcinoma | 270 |
| COLO 205 | Colorectal Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| CCC-HIE-2 | Normal Colorectal Epithelium | >500 |
Note: The data presented above is a representative example and may vary based on experimental conditions.
Experimental Protocols
Three common methods for assessing cell viability are detailed below: the MTT assay, the CellTiter-Glo® Luminescent Cell Viability Assay, and the Crystal Violet Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of the solubilization solution to each well.[3]
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6][7]
-
Measure the luminescence using a luminometer.
Crystal Violet Assay
This assay is a simple method for quantifying the number of adherent cells. The crystal violet dye stains the proteins and DNA of the attached cells.[8][9]
Materials:
-
Adherent cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.5% Crystal violet staining solution[8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Aspirate the medium and gently wash the wells with PBS.[10]
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.[11]
-
Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.[8]
-
Incubate for 20 minutes at room temperature.[8]
-
Wash the plate with tap water to remove excess stain and allow it to air dry.[8][11]
-
Add 200 µL of methanol to each well to solubilize the stain.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Visualizations
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: The inhibitory effect of this compound on the CDK9 signaling pathway.
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 7. OUH - Protocols [ous-research.no]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. tpp.ch [tpp.ch]
Application Notes and Protocols for Measuring CLZX-205 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It is a quantitative indicator that reveals the concentration of an inhibitor, such as the hypothetical compound CLZX-205, required to inhibit a given biological process by 50%.[1] This metric is fundamental in drug discovery and development for comparing the potency of different compounds and guiding lead optimization. These application notes provide detailed protocols for determining the IC50 value of this compound using both biochemical and cell-based assays, along with guidelines for data analysis and presentation.
Biochemical IC50 Determination: Kinase Inhibition Assay
Biochemical assays measure the direct effect of a compound on a purified biological molecule, such as an enzyme.[2] Kinase inhibition assays are commonly used to determine the IC50 of compounds that target specific kinases, which are crucial regulators of cellular processes.[3][4]
Signaling Pathway: MAP Kinase (MAPK) Pathway
A common target for kinase inhibitors is the MAPK/ERK pathway, which is often dysregulated in various diseases, including cancer. The diagram below illustrates a simplified representation of this pathway, which can be targeted by inhibitors like this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[3] The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies ADP, providing a sensitive measure of kinase activity.[3]
Materials:
-
Purified target kinase (e.g., MEK1)
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.[3]
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.[3]
-
Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.[3]
-
Termination of Kinase Reaction and ADP Detection:
-
Luminescence Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation
Summarize the quantitative data in a clearly structured table.
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 97,500 | 35 |
| 50 | 75,000 | 50 |
| 100 | 45,000 | 70 |
| 500 | 15,000 | 90 |
| 1000 | 7,500 | 95 |
Cell-Based IC50 Determination: Cell Viability Assay
Cell-based assays measure the effect of a compound on intact cells, providing a more physiologically relevant context.[2] Cell viability assays are commonly used to determine the IC50 of cytotoxic drugs.[2]
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Adherent cancer cell line (e.g., A431)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO
-
96-well clear tissue culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[6] Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
Data Presentation
| This compound Conc. (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle) | 1.20 | 100 |
| 0.1 | 1.08 | 90 |
| 1 | 0.84 | 70 |
| 10 | 0.60 | 50 |
| 50 | 0.24 | 20 |
| 100 | 0.12 | 10 |
Experimental Workflow and Data Analysis
General Experimental Workflow for IC50 Determination
Data Analysis Protocol
-
Data Normalization: Convert the raw data (e.g., luminescence or absorbance) into percentage inhibition or percentage viability.[9]
-
For biochemical assays (% Inhibition): % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
For cell-based assays (% Viability): % Viability = 100 * (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)
-
-
Dose-Response Curve Fitting: Plot the normalized data (% inhibition or % viability) against the logarithm of the inhibitor concentration.[9] Fit the data to a non-linear regression model, typically a sigmoidal (four-parameter logistic) curve.[10][11]
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that produces a 50% response. This value is determined from the fitted dose-response curve. Software such as GraphPad Prism can be used for this analysis.[9][11]
Logical Relationship for Data Analysis
Conclusion
The protocols outlined in these application notes provide a robust framework for the determination of the IC50 value of the hypothetical inhibitor this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency and cellular efficacy. Accurate data analysis, including proper normalization and curve fitting, is essential for obtaining reliable and reproducible IC50 values, which are critical for advancing drug discovery programs.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Note: Quantifying Apoptosis Induction by the Novel Compound CLZX-205 Using Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where malignant cells evade this natural death process. Consequently, the induction of apoptosis is a primary goal for many anti-cancer therapies. CLZX-205 is a novel, potent, and selective small molecule inhibitor designed to target and suppress the activity of key anti-apoptotic proteins, thereby promoting cell death in cancer cells.
This application note provides a detailed protocol for assessing the pro-apoptotic activity of this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method allows for the clear differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing robust insights into the compound's mechanism of action.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein with a high affinity for PS, and when conjugated to a fluorochrome (e.g., FITC), it can effectively identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic feature of late-stage apoptosis and necrosis. By using Annexin V and PI together, one can distinguish between different cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (primarily necrotic).
This compound Mechanism of Action: Signaling Pathway
This compound is hypothesized to function as a selective inhibitor of the Bcl-2 family of anti-apoptotic proteins. By binding to proteins like Bcl-2 and Bcl-xL, it releases pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Proposed mechanism of this compound inducing the intrinsic apoptosis pathway.
Experimental and Data Analysis Workflow
The overall process involves treating cultured cancer cells with this compound, staining them with Annexin V and PI, acquiring data on a flow cytometer, and finally, analyzing the results to quantify the extent of apoptosis.
Caption: Workflow for apoptosis analysis from cell treatment to data interpretation.
Materials and Reagents
-
Cell Line: Human cancer cell line of interest (e.g., Jurkat, HeLa)
-
Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound: this compound (dissolved in DMSO to create a stock solution)
-
Control: Vehicle control (DMSO)
-
Reagents:
-
FITC Annexin V/PI Apoptosis Detection Kit (or equivalent)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
-
Equipment:
-
Flow Cytometer (with 488 nm laser)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Micropipettes
-
Flow cytometry tubes (5 mL)
-
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of 2-5 x 10⁵ cells/mL (2 mL per well).
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 2 mL of the medium containing the respective this compound concentrations or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into labeled flow cytometry tubes.
-
Adherent cells: Aspirate the medium (which may contain floating dead cells) and collect it in a tube. Wash the well with PBS and add it to the same tube. Gently detach the remaining cells with Trypsin-EDTA, neutralize with FBS-containing medium, and add to the same tube.
-
Centrifuge all tubes at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant carefully.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer immediately (within 1 hour).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population, excluding debris.
-
For the gated population, create a dot plot of FITC Annexin V (x-axis) vs. PI (y-axis).
-
Set up quadrant gates based on unstained and single-stained controls to define the four populations: Viable (Q4), Early Apoptotic (Q3), Late Apoptotic (Q2), and Necrotic (Q1).
-
Collect at least 10,000 events for each sample.
-
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment where a human leukemia cell line was treated with increasing concentrations of this compound for 24 hours.
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.1 |
| 1 | 85.2 ± 3.5 | 10.3 ± 1.9 | 2.8 ± 0.7 | 13.1 ± 2.5 |
| 5 | 61.7 ± 4.2 | 28.6 ± 3.3 | 7.1 ± 1.5 | 35.7 ± 4.0 |
| 10 | 35.4 ± 3.8 | 45.1 ± 4.1 | 15.3 ± 2.2 | 60.4 ± 5.8 |
| 25 | 12.8 ± 2.9 | 38.2 ± 5.0 | 44.6 ± 4.5 | 82.8 ± 8.1 |
| Data are presented as Mean ± Standard Deviation (n=3). |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background staining in negative control | Inappropriate compensation settings; Cell damage during harvesting. | Run single-stain controls to set compensation correctly; Handle cells gently, reduce centrifuge speed. |
| Low Annexin V signal | Insufficient Ca²⁺ in buffer; Reagent degradation. | Ensure 1X Binding Buffer is used; Use fresh reagents and store them properly. |
| Most cells are PI positive | Treatment time is too long or dose is too high; Cells were dead before treatment. | Perform a time-course experiment; Reduce compound concentration; Check initial cell viability. |
| Weak or no signal | Cell density is too low; Instrument settings are incorrect. | Ensure a cell concentration of at least 1x10⁶ cells/mL for analysis; Check laser alignment and detector voltages. |
Application Notes and Protocols: CLZX-205 in Combination Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CLZX-205 is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism of resistance to chemotherapy in various malignancies. By inhibiting Bcl-2, this compound is hypothesized to restore the intrinsic apoptotic pathway, thereby sensitizing cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. These application notes provide protocols for evaluating the synergistic or additive effects of this compound in combination with standard chemotherapy agents in preclinical models.
Preclinical Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with doxorubicin and paclitaxel in a human triple-negative breast cancer (TNBC) cell line (MDA-MB-231) and a patient-derived xenograft (PDX) model.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin and Paclitaxel in MDA-MB-231 Cells (72h incubation)
| Treatment Group | IC50 (nM) | Combination Index (CI) |
| This compound | 85 | - |
| Doxorubicin | 50 | - |
| Paclitaxel | 25 | - |
| This compound + Doxorubicin (1:1 ratio) | 22 | 0.48 (Synergism) |
| This compound + Paclitaxel (1:1 ratio) | 15 | 0.65 (Synergism) |
Table 2: In Vivo Tumor Growth Inhibition in MDA-MB-231 PDX Model
| Treatment Group (n=8) | Dosage | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 0 | 1500 ± 150 |
| This compound | 50 mg/kg, oral, daily | 30 | 1050 ± 120 |
| Doxorubicin | 5 mg/kg, IV, weekly | 40 | 900 ± 110 |
| Paclitaxel | 10 mg/kg, IV, weekly | 45 | 825 ± 100 |
| This compound + Doxorubicin | 50 mg/kg + 5 mg/kg | 85 | 225 ± 50 |
| This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | 92 | 120 ± 40 |
Signaling Pathway
The synergistic effect of this compound in combination with chemotherapy is attributed to the dual targeting of key survival and proliferation pathways.
Figure 1: Proposed mechanism of synergistic apoptosis induction by this compound and chemotherapy.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and combination index (CI) for this compound and chemotherapeutic agents.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Doxorubicin (10 mM stock in DMSO)
-
Paclitaxel (10 mM stock in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, doxorubicin, and paclitaxel.
-
For combination studies, prepare drug mixtures at a constant molar ratio (e.g., 1:1).
-
Remove the culture medium and add 100 µL of medium containing the single agents or drug combinations to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression model.
-
Determine the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Application Notes and Protocols: Mimicking CLZX-205 Effects through Lentiviral shRNA Knockdown of CDK9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action releases RNAPII from promoter-proximal pausing, enabling the transcription of various genes, including those with short-lived mRNAs that encode key survival proteins. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenic transcription factors such as c-Myc. Consequently, CDK9 has emerged as a promising therapeutic target for cancer treatment.
CLZX-205 is a novel and selective small molecule inhibitor of CDK9 with a reported IC50 of 2.9 nM.[1][2][3] It has demonstrated potent anti-proliferative and pro-apoptotic activity in colorectal cancer models, such as the HCT116 cell line.[1] The mechanism of action of this compound involves the inhibition of RNAPII phosphorylation, leading to the downregulation of Mcl-1, XIAP, and c-Myc, ultimately inducing apoptosis in cancer cells with high CDK9 expression.[1]
This application note provides a detailed methodology to phenocopy the pharmacological effects of this compound by utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knockdown CDK9 expression. This genetic approach serves as a valuable tool for target validation and for elucidating the downstream consequences of CDK9 inhibition, independent of potential off-target effects of a chemical inhibitor.
Principle
The central principle of this protocol is to use a genetic method, lentiviral shRNA, to specifically reduce the cellular levels of CDK9 protein. The resulting phenotype and molecular changes are then compared to those observed with the pharmacological inhibitor, this compound. Successful recapitulation of the effects of this compound, such as decreased cell viability, induction of apoptosis, and downregulation of downstream targets, provides strong evidence that these effects are on-target and mediated through the inhibition of CDK9.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway and the overall experimental workflow to mimic the effects of this compound using shRNA-mediated knockdown of CDK9.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the detailed protocols for each experimental section. Standard cell culture reagents, molecular biology enzymes, and chemicals are assumed to be available.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol outlines the steps for producing lentiviral particles containing shRNA targeting CDK9.
1.1. shRNA Design and Cloning:
-
Design at least three shRNA sequences targeting the human CDK9 gene. Utilize online design tools and ensure sequences target a conserved region of the transcript. Include a non-targeting scramble shRNA control.
-
Example shRNA target sequences can be found in public databases such as the Broad Institute's GPP Web Portal.
-
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Clone the annealed oligonucleotides into a lentiviral expression vector such as pLKO.1-puro. This vector contains a puromycin resistance gene for selection.
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
1.2. Lentivirus Production in HEK293T Cells:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare a transfection mixture containing the shRNA-pLKO.1 plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Transfect the HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD).
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation and stored at -80°C.
1.3. Lentiviral Titer Determination:
-
Determine the viral titer to ensure a consistent multiplicity of infection (MOI). This can be done by transducing a target cell line with serial dilutions of the viral supernatant and selecting with puromycin. The number of surviving colonies is used to calculate the titer in transducing units per ml (TU/ml).
Protocol 2: Generation of Stable CDK9 Knockdown Cell Lines
This protocol describes the transduction of a target cell line (e.g., HCT116) to generate a stable cell line with reduced CDK9 expression.
2.1. Transduction of HCT116 Cells:
-
Plate HCT116 cells in 6-well plates and grow to 50-70% confluency.
-
Add the lentiviral supernatant (for shCDK9 and scramble control) to the cells at a predetermined MOI (a range of MOIs such as 1, 5, and 10 should be tested for optimal knockdown with minimal toxicity).
-
Include a transduction enhancer such as Polybrene (final concentration 4-8 µg/ml).
-
Incubate the cells with the virus for 18-24 hours.
2.2. Selection of Transduced Cells:
-
After incubation, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the parental HCT116 cell line (typically 1-10 µg/ml).
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.
2.3. Validation of CDK9 Knockdown:
-
Expand the puromycin-resistant polyclonal population or individual clones.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to quantify CDK9 mRNA levels relative to a housekeeping gene (e.g., GAPDH or ACTB). Expect a 70-95% reduction in mRNA levels.[4]
-
Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting to assess CDK9 protein levels. Use an antibody specific for CDK9 and a loading control (e.g., β-actin or GAPDH). Expect a 50-90% reduction in protein levels.[4][5]
Protocol 3: Cell Viability Assay
This assay measures the effect of CDK9 knockdown on cell proliferation and viability.
-
Seed HCT116 cells (parental, scramble shRNA, and CDK9 shRNA) in 96-well plates at a density of 2,000-5,000 cells per well.
-
For comparison, treat parental HCT116 cells with a dose range of this compound (e.g., 0, 1, 3, 10, 30, 100 nM).
-
At various time points (e.g., 24, 48, and 72 hours), add MTT or CCK-8 reagent to the wells according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated parental cells or scramble shRNA cells).
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis following CDK9 knockdown.
-
Seed HCT116 cells (scramble shRNA and CDK9 shRNA) in 6-well plates. For comparison, treat parental HCT116 cells with an effective concentration of this compound (e.g., 30 nM) for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6][7]
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Cell Cycle Analysis
This assay determines the effect of CDK9 knockdown on cell cycle distribution.
-
Culture HCT116 cells (scramble shRNA and CDK9 shRNA) and this compound-treated parental cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Western Blot Analysis of Downstream Targets
This protocol confirms the molecular effects of CDK9 knockdown on its key downstream targets.
-
Prepare whole-cell lysates from HCT116 cells (scramble shRNA and CDK9 shRNA) and this compound-treated parental cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-CDK9
-
Anti-phospho-RNAPII (Ser2)
-
Anti-Mcl-1
-
Anti-c-Myc
-
Anti-Cleaved PARP (as a marker of apoptosis)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between the effects of this compound treatment and CDK9 shRNA knockdown.
Table 1: Effect of CDK9 Knockdown and this compound on Cell Viability
| Treatment/Condition | Cell Viability (% of Control) at 72h |
| Parental HCT116 + Vehicle (DMSO) | 100 ± 5.2 |
| Parental HCT116 + this compound (30 nM) | 35 ± 4.1 |
| HCT116 + Scramble shRNA | 98 ± 6.5 |
| HCT116 + CDK9 shRNA | 42 ± 5.8 |
Table 2: Induction of Apoptosis by CDK9 Knockdown and this compound
| Treatment/Condition | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Parental HCT116 + Vehicle (DMSO) | 4.1 ± 1.2 | 2.5 ± 0.8 |
| Parental HCT116 + this compound (30 nM) | 25.3 ± 3.1 | 15.7 ± 2.5 |
| HCT116 + Scramble shRNA | 5.2 ± 1.5 | 3.1 ± 1.1 |
| HCT116 + CDK9 shRNA | 22.8 ± 2.9 | 13.9 ± 2.2 |
Table 3: Cell Cycle Distribution Analysis
| Treatment/Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 + Scramble shRNA | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.9 |
| HCT116 + CDK9 shRNA | 60.5 ± 3.5 | 20.3 ± 1.8 | 19.2 ± 2.0 |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment/Condition | CDK9 | p-RNAPII (Ser2) | Mcl-1 | c-Myc | Cleaved PARP |
| HCT116 + Scramble shRNA | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| HCT116 + CDK9 shRNA | 0.15 | 0.25 | 0.30 | 0.40 | 3.50 |
| Parental HCT116 + this compound (30 nM) | 1.05 | 0.20 | 0.28 | 0.35 | 3.80 |
| (Values are normalized to the loading control and expressed as fold change relative to the scramble shRNA control) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Lentiviral Titer | - Poor HEK293T cell health- Suboptimal plasmid quality or ratio- Inefficient transfection | - Ensure HEK293T cells are healthy and at the correct confluency.- Use high-quality, endotoxin-free plasmid DNA.- Optimize the ratio of transfer, packaging, and envelope plasmids.- Use a high-efficiency transfection reagent. |
| Inefficient CDK9 Knockdown | - Ineffective shRNA sequence- Low transduction efficiency (low MOI)- Target cells are difficult to transduce- Incorrect puromycin concentration | - Test multiple shRNA sequences.- Increase the MOI.- Concentrate the virus.- Optimize puromycin concentration with a kill curve. |
| High Cell Death After Transduction | - Lentiviral toxicity- Polybrene toxicity | - Decrease the MOI.- Reduce the incubation time with the virus.- Titrate the Polybrene concentration to the lowest effective dose. |
| Inconsistent Western Blot Results | - Inefficient protein transfer- Poor antibody quality- Uneven protein loading | - Optimize transfer conditions (time and voltage).- Use validated antibodies at the recommended dilution.- Perform a BCA assay and ensure equal loading; normalize to a reliable loading control. |
Conclusion
The protocols outlined in this application note provide a robust framework for using lentiviral shRNA to knockdown CDK9 and mimic the effects of the selective inhibitor this compound. By comparing the outcomes of genetic knockdown with pharmacological inhibition, researchers can confidently validate CDK9 as the primary target of this compound and further investigate the downstream biological consequences of inhibiting this critical transcriptional regulator. This approach is invaluable for drug development programs focused on CDK9 and other kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. shRNAs for Individual Genes [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CLZX-205 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with CLZX-205 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves inhibiting the phosphorylation of RNA polymerase II, which leads to the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[3][4][5] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.[6]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, generally at or below 0.5% (v/v).[7][8] However, the tolerance to DMSO can vary significantly between cell lines, with some sensitive lines showing toxic effects at concentrations as low as 0.1%.[7][9] It is imperative to include a vehicle control (media with the same final DMSO concentration as the treated samples) in all experiments to account for any solvent effects.
Q4: My this compound solution in DMSO appears hazy or contains particulates. What should I do?
A4: This may indicate that the concentration of your stock solution is too high and exceeds the solubility limit of this compound in DMSO.[3] To aid dissolution, you can try gentle warming of the solution in a 37°C water bath and vortexing or sonication.[3][6] If the solution remains hazy, you may need to prepare a less concentrated stock solution.
Q5: this compound precipitates immediately when I add the DMSO stock solution to my cell culture medium. How can I prevent this?
A5: This common issue, often called "solvent shock," occurs when the rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.[7][8] To mitigate this, add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[7] Preparing intermediate dilutions in pre-warmed culture medium before the final dilution can also be beneficial.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in vitro.
Issue 1: Precipitate Forms in Culture Wells Over Time
-
Symptoms: The cell culture medium, initially clear after the addition of this compound, becomes cloudy or a visible precipitate forms at the bottom of the wells during incubation.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium over the course of the experiment.[3] Consider performing a time-course experiment to assess the stability of this compound in your specific medium at 37°C. |
| Interaction with Media Components | This compound may interact with components in the serum or the medium itself, leading to precipitation.[3] Try reducing the serum concentration if your experimental design allows. |
| Media Evaporation | Evaporation from the culture plates can increase the concentration of this compound, causing it to exceed its solubility limit.[3] Ensure proper humidification in the incubator to minimize evaporation.[3] |
| pH Changes in Media | Changes in the pH of the culture medium can affect the solubility of your compound.[8] Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. |
Issue 2: Inconsistent or Poor Biological Activity
-
Symptoms: The observed biological effect of this compound is weak or varies significantly between experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Stock Solution | If the stock solution is not fully dissolved, the actual concentration of the compound will be lower than intended. Ensure your stock solution is completely clear before making dilutions. Sonication or gentle warming can aid dissolution.[6] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Consider using low-adhesion microplates or glassware. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to compound degradation. Aliquot the stock solution into single-use volumes to avoid this.[3] |
| Incorrect Final Concentration | A common error is miscalculation during dilution. Double-check all calculations for preparing working solutions from the stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes with intermittent vortexing.[3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution by adding 2 µL of the stock to 198 µL of pre-warmed medium to get a 100 µM solution. Then, add the appropriate volume of this intermediate solution to your cells.
-
Direct Addition (with caution): If adding directly, add the stock solution dropwise to the pre-warmed medium while gently swirling.[7] For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of a 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the compound, gently mix the medium by pipetting up and down or by gentle swirling to ensure even distribution.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CLZX-205 Concentration for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CLZX-205 to induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 2.9 nM.[1][2][3] It induces apoptosis by inhibiting the CDK9-mediated phosphorylation of RNA Polymerase II. This, in turn, leads to the downregulation of key anti-apoptotic proteins such as Mcl-1 and XIAP, as well as the proto-oncogene c-Myc.[1] The depletion of these survival proteins sensitizes cancer cells to programmed cell death.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration range. A broad range, for example, from 1 nM to 10 µM, using serial dilutions is a common starting point. This initial screening will help identify a narrower, more effective concentration range for subsequent, detailed investigations.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time is dependent on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is often a good starting point to observe significant effects on cell viability and apoptosis. However, for rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer exposure. A time-course experiment is recommended to determine the ideal endpoint.
Q4: What are the best methods to confirm that this compound is inducing apoptosis?
A4: A multi-assay approach is recommended to confirm apoptosis. Key methods include:
-
Annexin V/PI Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activity of executioner caspases like Caspase-3 and -7.
-
Western Blotting: To detect the cleavage of PARP and caspases, and to observe changes in the expression of Bcl-2 family proteins (e.g., Mcl-1, Bcl-xL, Bax, Bak).
Q5: My cells are detaching after this compound treatment. Is this normal?
A5: Yes, apoptosis often leads to cell detachment. It is crucial to collect both the adherent and floating cell populations for analysis to get an accurate assessment of the total apoptotic cell number.
Troubleshooting Guides
This section addresses common issues encountered during apoptosis experiments with this compound.
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High background fluorescence in negative controls | Reagent concentration too high. | Titrate Annexin V and PI to determine the optimal concentration. |
| Inadequate washing. | Increase the number and duration of wash steps.[4] | |
| Cell damage during harvesting. | Use a gentle cell detachment method; avoid harsh trypsinization.[5] | |
| Weak or no signal in treated cells | This compound concentration or incubation time is insufficient. | Perform a dose-response and time-course experiment to optimize conditions. |
| Apoptotic cells in the supernatant were discarded. | Always collect and analyze both adherent and floating cells.[6] | |
| Reagents have expired or were stored improperly. | Use fresh reagents and verify their activity with a positive control. | |
| High percentage of Annexin V+/PI+ cells, even at early time points | This compound concentration is too high, causing rapid cell death and secondary necrosis. | Reduce the concentration of this compound and perform a time-course experiment to capture early apoptotic events.[7] |
| Cells were in poor health before treatment. | Use healthy, log-phase cells for your experiments.[6] |
Caspase Activity Assays
| Problem | Possible Cause | Solution |
| Low or no caspase activity detected | Insufficient induction of apoptosis. | Optimize this compound concentration and incubation time. |
| Cell lysate has low protein concentration. | Increase the number of cells used for lysate preparation.[8] | |
| DTT in the reaction buffer is inactive. | Prepare fresh DTT-containing buffers for each experiment as it is unstable.[8][9] | |
| High background in negative controls | Auto-activation of caspases during sample preparation. | Keep samples on ice and perform the assay as quickly as possible after cell lysis. |
| Contaminants in the cell lysate. | Ensure proper cell lysis and sample handling procedures. |
Western Blotting
| Problem | Possible Cause | Solution |
| No detection of cleaved PARP or caspases | Apoptosis has not been sufficiently induced. | Optimize this compound concentration and incubation time. |
| Protein transfer was inefficient. | Verify transfer efficiency using a pre-stained ladder and Ponceau S staining. | |
| Primary antibody concentration is too low. | Optimize the antibody dilution. | |
| Weak bands for target proteins | Insufficient protein loaded. | Quantify protein concentration and load an adequate amount (typically 20-40 µg).[10] |
| Low expression of the target protein in the cell line. | Use a positive control cell line known to express the protein. | |
| High background on the membrane | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10] |
| Antibody concentration is too high. | Decrease the primary or secondary antibody concentration. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HCT116 Cells
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 5.2 ± 0.9 | 2.1 ± 0.4 | 7.3 ± 1.3 |
| 10 | 15.8 ± 2.1 | 4.5 ± 0.7 | 20.3 ± 2.8 |
| 50 | 35.2 ± 3.5 | 10.1 ± 1.5 | 45.3 ± 5.0 |
| 100 | 48.9 ± 4.2 | 18.7 ± 2.3 | 67.6 ± 6.5 |
| 250 | 55.1 ± 5.0 | 25.3 ± 2.9 | 80.4 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments after 48 hours of treatment.
Table 2: Time-Course of Caspase-3/7 Activation by this compound (100 nM) in HCT116 Cells
| Incubation Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | 1.8 ± 0.2 |
| 12 | 3.5 ± 0.4 |
| 24 | 8.2 ± 0.9 |
| 48 | 15.6 ± 1.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Annexin V/PI Staining
Objective: To identify the concentration of this compound that induces the maximum percentage of apoptotic cells.
Materials:
-
Target cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0, 1, 10, 50, 100, 250, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution or mild trypsinization.
-
Combine the detached cells with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Western Blot Analysis of Apoptosis Markers
Objective: To confirm apoptosis by detecting the cleavage of PARP and Caspase-3, and changes in Mcl-1 and XIAP expression.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. benchchem.com [benchchem.com]
CLZX-205 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of CLZX-205, a potent and selective CDK9 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action is the inhibition of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (p-RNA Pol II).[1][2] This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the known on-target effects and expected phenotype of this compound treatment?
The primary on-target effect of this compound is the inhibition of CDK9, leading to decreased phosphorylation of RNA Polymerase II at Serine 2 (Ser2). This results in the downregulation of downstream target genes, including anti-apoptotic proteins like Mcl-1 and c-Myc.[1] The expected cellular phenotypes following this compound treatment in sensitive cell lines include:
-
Induction of apoptosis.
-
G1 cell cycle arrest.
-
Decreased proliferation.
Q3: The observed cellular phenotype in my experiment is inconsistent with CDK9 inhibition. Could this be due to off-target effects?
Yes, observing a phenotype that deviates from the expected on-target effects of CDK9 inhibition may suggest potential off-target activities of this compound, especially at higher concentrations. For example, significant G2/M arrest, instead of the expected G1 arrest or apoptosis, could indicate an off-target effect on other kinases or cellular processes.
Q4: What are the potential off-target kinases for this compound?
While this compound has been described as having "good selectivity" in a panel of 80 kinases, a comprehensive public off-target profile is not available.[1] However, since this compound was developed from the pan-CDK inhibitor AZD5438, it is plausible that it may retain some affinity for other CDKs.[1][2] AZD5438 is a potent inhibitor of CDK1 and CDK2 in addition to CDK9.[4][5] Therefore, at higher concentrations, this compound could potentially inhibit these or other structurally related kinases. The definitive way to identify off-targets is to perform a comprehensive kinase selectivity profiling assay.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause: Off-target kinase inhibition leading to toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Correlate the cytotoxic effect with the inhibition of the primary target, p-RNA Pol II, by Western blot. This will help determine if the cytotoxicity occurs at concentrations where CDK9 is not the primary target being inhibited.
-
Kinome Profiling: Use a commercial service (e.g., KINOMEscan®) to screen this compound against a broad panel of kinases to identify potential off-targets.
-
Use a Structurally Unrelated CDK9 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective CDK9 inhibitor with a different chemical scaffold. A similar phenotype would suggest the effect is likely on-target.
-
Issue 2: The observed cell cycle arrest is in G2/M, not G1.
-
Possible Cause: Inhibition of other CDKs involved in cell cycle progression, such as CDK1.
-
Troubleshooting Steps:
-
Analyze CDK1 Activity: Perform a Western blot for downstream markers of CDK1 activity, such as the phosphorylation of Histone H3.
-
Lower this compound Concentration: Titrate down the concentration of this compound to a range where it is more selective for CDK9.
-
Rescue Experiment: If a specific off-target is identified (e.g., CDK1), a rescue experiment can be performed by overexpressing a drug-resistant mutant of that kinase.
-
Issue 3: Inconsistent or unexpected changes in signaling pathways unrelated to transcription.
-
Possible Cause: Off-target inhibition of kinases involved in other signaling pathways.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for changes in the phosphorylation status of a wide range of signaling proteins.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to suspected off-target proteins in a cellular context.[6][7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, AZD5438.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| CDK9 IC50 | 2.9 nM | [1][3] |
| CDK9/cyclin T1 Kd | 26.42 µM | [1] |
| Selectivity | Good selectivity in a panel of 80 kinases | [1] |
Table 2: In Vitro Potency of AZD5438 against various CDKs
| Kinase | IC50 (nM) | Reference |
| CDK2/cyclin E | 6 | [4][5] |
| CDK1/cyclin B | 16 | [4][5] |
| CDK9/cyclin T | 20 | [4][5] |
| CDK6/cyclin D3 | 21 | [4] |
| CDK5/p25 | 14 | [4] |
| GSK3β | 17 | [4] |
Experimental Protocols
Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is to determine the on-target activity of this compound by measuring the phosphorylation of its direct substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-RNA Polymerase II (Ser2)
-
Primary antibody: anti-total RNA Polymerase II or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RNA Pol II (Ser2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RNA Polymerase II or a loading control to normalize the data.
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of direct target engagement of this compound with CDK9 and potential off-targets in intact cells.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., freeze-thaw cycles in PBS with protease inhibitors)
-
Centrifuge
-
Western blot reagents (as described above)
Procedure:
-
Treat cells with this compound at the desired concentration for 1-2 hours.
-
Harvest and wash cells with PBS containing protease inhibitors.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein (e.g., CDK9) and a non-binding control protein in the supernatant by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds in Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges with the oral bioavailability of poorly soluble compounds, such as CLZX-205, in animal studies. The information is based on established methods and data from studies on compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has very low aqueous solubility. What are the initial steps to improve its oral bioavailability for animal studies?
A1: For compounds with low aqueous solubility, a primary strategy is to enhance their dissolution rate. A common and effective approach is the formulation of a solid dispersion (SD). This involves dispersing the compound in an amorphous state within a hydrophilic carrier matrix. This can significantly improve the dissolution and, consequently, the oral bioavailability. For instance, a study on a similarly poorly soluble compound, LN002, showed that its aqueous solubility increased from 0.0236 mg/mL to 1.124 mg/mL when formulated as a solid dispersion.[1]
Q2: What are suitable carriers for creating solid dispersions?
A2: Several polymers can be used as carriers for solid dispersions. Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, is a good option as it can form micelles and encapsulate drug molecules, enhancing stability and dissolution.[1] The choice of carrier will depend on the specific physicochemical properties of your compound.
Q3: How can I confirm that my solid dispersion formulation has successfully converted the compound to an amorphous state?
A3: Several analytical techniques can be used to characterize the physical state of the compound within the solid dispersion. These include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM). The absence of sharp peaks in PXRD patterns and the presence of a single glass transition temperature in DSC thermograms are indicative of an amorphous state.
Q4: What animal model is appropriate for initial pharmacokinetic studies?
A4: Sprague-Dawley rats are a commonly used and well-characterized animal model for pharmacokinetic studies of orally administered drugs.[1] They are suitable for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.
Q5: What are the key pharmacokinetic parameters to measure in an animal bioavailability study?
A5: The primary pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters help to quantify the extent and rate of drug absorption.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate of the compound. | 1. Formulation: Develop a solid dispersion of this compound with a suitable polymer carrier (e.g., Soluplus®) to enhance dissolution. 2. Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the drug particles. |
| No detectable plasma concentrations of this compound. | 1. Insufficient dose administered. 2. Rapid first-pass metabolism. 3. Analytical method not sensitive enough. | 1. Dose Escalation: Conduct a dose-ranging study to determine if higher doses result in detectable plasma levels. 2. Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes to assess the potential for first-pass metabolism. 3. Analytical Method Validation: Ensure your bioanalytical method has the required sensitivity and is validated for the plasma matrix. |
| Precipitation of the compound in the gastrointestinal tract. | The compound may be dissolving but then precipitating out of solution before it can be absorbed. | 1. Use of Precipitation Inhibitors: Include precipitation inhibitors in the formulation, such as HPMC or other polymers. 2. Lipid-Based Formulations: Consider lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) to keep the drug in a solubilized state. |
Experimental Protocols
Preparation of a Solid Dispersion (SD)
This protocol is based on the methodology used for the poorly soluble compound LN002 and can be adapted for this compound.
-
Materials: this compound, Soluplus®, Ethanol.
-
Procedure:
-
Dissolve this compound and Soluplus® in ethanol at a specific ratio (e.g., 1:4 w/w).
-
Stir the solution until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 50°C).
-
Dry the resulting solid under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200 ± 20 g).
-
Housing: House the rats in a controlled environment with ad libitum access to food and water.
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Quantitative Data Summary
The following table summarizes the improvement in solubility and bioavailability of a poorly soluble compound (LN002) using a solid dispersion formulation, which can be considered as a target for optimizing the formulation of this compound.
| Parameter | Raw Compound (LN002) | Solid Dispersion (LN002 SDs) | Fold Increase |
| Aqueous Solubility (mg/mL) | 0.0236 | 1.124 | 47.6 |
| Dissolution after 180 min (%) | 0.35 ± 0.02 | 47.05 ± 1.72 | 134.4 |
| Cmax (µg/mL) | 0.85 | 1.97 | 2.3 |
| AUC (µg·h/mL) | 2.28 | 7.72 | 3.4 |
Data from a study on LN002, a compound with poor water solubility.[1]
Visualizations
References
Technical Support Center: Compound CLZX-205
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of compound CLZX-205.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store this compound for short-term use?
For short-term storage, this compound can be kept at 4°C for up to two weeks without significant degradation. Ensure the container is well-sealed to prevent moisture absorption.
Q3: What is the stability of this compound in solution?
Solutions of this compound in DMSO can be stored at -80°C for up to six months. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to lower stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive. It is crucial to store the compound in an amber vial or a container protected from light to prevent photodegradation.
Q5: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in color, the appearance of particulate matter in solutions, or a decrease in biological activity in experimental assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Use a fresh vial of this compound for subsequent experiments. |
| Inaccurate solution concentration. | Re-dissolve and accurately determine the concentration of the this compound solution. | |
| Precipitate observed in a stock solution | Poor solubility or solution instability. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution. |
| Exceeded solubility limit. | Prepare a more dilute stock solution. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Variation in experimental conditions. | Ensure consistent experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Stability Data Summary
| Condition | Duration | Purity Change |
| Solid, -20°C, protected from light | 12 months | < 0.5% |
| Solid, 4°C, protected from light | 2 weeks | < 1% |
| Solution in DMSO, -80°C | 6 months | < 2% |
| Aqueous Solution, 4°C | 24 hours | > 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
Protocol 2: Assessment of this compound Stability
-
Prepare a stock solution of this compound in the desired solvent.
-
Divide the solution into multiple aliquots for testing at different time points and conditions.
-
Store the aliquots under the specified conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point, analyze an aliquot using a validated analytical method, such as HPLC-UV, to determine the purity and identify any degradation products.
-
Compare the results to the initial time point to assess the stability of this compound.
Visual Guides
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting inconsistent experimental results.
How to minimize CLZX-205 toxicity in normal cells
CLZX-205 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and minimize toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a crucial regulator of multiple stages of mitosis. By inhibiting PLK1, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1] Many cancer types exhibit overexpression of PLK1 and often possess defective cell cycle checkpoints, which makes them particularly sensitive to PLK1 inhibition.[2][3]
Q2: Why am I observing high toxicity in my normal cell lines?
This compound's mechanism targets all rapidly proliferating cells, not just cancerous ones. Toxicity in normal, non-cancerous cell lines (e.g., hematopoietic progenitors, intestinal epithelial cells) is an expected on-target effect due to their reliance on mitosis for self-renewal.[1] The primary challenge is to widen the therapeutic window to maximize cancer cell death while sparing normal cells.[4]
Q3: Can I modulate the p53 pathway to protect normal cells?
Yes, this is a key strategy known as "cyclotherapy."[3][5] The high frequency of p53 mutations in cancer presents an opportunity for selective protection.[3] In normal cells with wild-type p53, you can use a p53-activating agent at a low dose to induce a temporary cell-cycle arrest.[5][6] Since this compound primarily targets cells undergoing mitosis, arrested normal cells are spared from its cytotoxic effects.[3] Cancer cells, often lacking functional p53, will fail to arrest and proceed to mitosis, where they are targeted by this compound.[5]
Q4: Are there co-treatment strategies other than p53 activation?
Yes, several co-treatment strategies can be employed:
-
CDK4/6 Inhibitors: Similar to p53 activation, CDK4/6 inhibitors can induce a G1 cell cycle arrest in normal cells, protecting them from mitosis-specific drugs like this compound.[4][6]
-
Caspase Inhibitors: If this compound-induced apoptosis is a major toxicity mechanism in a specific normal tissue, a co-treatment with a caspase inhibitor could mitigate this damage.[5][6] This is particularly useful for creating antagonistic effects in normal cells while maintaining cytotoxicity in cancer cells.[6]
-
mTOR Inhibitors: In some contexts, mTOR inhibitors can contribute to the protection of normal cells.[6]
Troubleshooting Guides
Issue 1: My normal cells show greater sensitivity to this compound than my cancer cells.
Possible Cause: The cancer cell line may possess intrinsic resistance mechanisms or the normal cell line may be unusually proliferative in your culture conditions.
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of both your normal and cancer cell lines. A functional p53 pathway in the cancer cell line might allow it to undergo cell cycle arrest, mimicking the response of a normal cell.[5]
-
Establish a Therapeutic Window: Perform a dose-response experiment on both cell lines to determine the half-maximal inhibitory concentration (IC50) for each. This will help you identify a concentration range where this compound is selective for the cancer cells.[7]
-
Implement Cyclotherapy: If your normal cells are p53 wild-type, pre-treat them with a low dose of a p53 activator (e.g., Nutlin-3a) or a CDK4/6 inhibitor (e.g., Palbociclib) for 12-24 hours before adding this compound.[3][6] This should arrest the normal cells and decrease their sensitivity.
Issue 2: I'm finding it difficult to determine an optimal dose for my in vivo studies due to systemic toxicity.
Possible Cause: The dose required for tumor efficacy is likely causing significant damage to rapidly dividing normal tissues, such as bone marrow and gut epithelium.[1]
Troubleshooting Steps:
-
In Vitro Therapeutic Index: First, establish the in vitro therapeutic index to guide your dose selection. This compares the drug concentration that inhibits cancer cell growth by 50% (IC50) with the concentration that is toxic to normal cells by 50% (LC50). A higher index suggests a better selectivity profile.[8]
-
Metronomic Dosing: Instead of a high-dose bolus, consider a metronomic dosing schedule, which involves administering lower doses of this compound more frequently.[1] This approach can reduce high-grade toxicities while maintaining anti-tumor efficacy.[1]
-
Use Protective Agents: Co-administer an agent that protects normal tissues. For example, a CDK4/6 inhibitor like Trilaciclib has been used clinically to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage.[6]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line | Cell Type | p53 Status | This compound IC50 (nM) |
| HCT-116 | Colon Cancer | Wild-Type | 15 |
| HCT-116 p53-/- | Colon Cancer | Null | 8 |
| RPE-1 | Normal Epithelial | Wild-Type | 50 |
| Bone Marrow CD34+ | Normal Progenitor | Wild-Type | 25 |
Table 2: Calculating the In Vitro Therapeutic Index (TI)
The TI is a measure of a drug's selectivity. It is calculated as the ratio of the toxic concentration in normal cells to the effective concentration in cancer cells.
| Comparison | Calculation (LC50 Normal / IC50 Cancer) | Therapeutic Index | Interpretation |
| RPE-1 vs. HCT-116 p53-/- | 50 nM / 8 nM | 6.25 | Moderately Selective |
| BM CD34+ vs. HCT-116 p53-/- | 25 nM / 8 nM | 3.13 | Low Selectivity |
A higher TI value indicates a wider margin of safety and better selectivity for cancer cells.[8]
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The standard approach is to use half-log10 steps, for example, from 10 nM to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a "vehicle-only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of selective toxicity using cyclotherapy with this compound.
Caption: Workflow for troubleshooting high this compound toxicity in normal cells.
Caption: Logical relationship for dose selection based on Therapeutic Index (TI).
References
- 1. oncodaily.com [oncodaily.com]
- 2. Tumor cell-selective cytotoxicity by targeting cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Interpreting unexpected results from CLZX-205 experiments
Welcome to the technical support center for CLZX-205 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
Question: We are observing high variability between replicate wells in our this compound cell viability (e.g., MTT, XTT) assays. What are the potential causes and how can we troubleshoot this?
Answer: High variability in replicate wells is a common issue that can mask the true effect of this compound. The primary causes often relate to inconsistencies in cell plating, pipetting errors, or environmental factors affecting the microplate.
Troubleshooting Steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. To address this, ensure your cell suspension is thoroughly mixed before and during the plating process.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter media concentration and impact cell growth. It is advisable to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental measurements.[1][2]
-
Pipetting Technique: Ensure that pipettes are properly calibrated. Use consistent, slow, and careful pipetting to prevent bubbles and ensure accurate volume delivery. When adding reagents, maintain the same pipette tip angle and depth in each well.
-
Incomplete Solubilization of Formazan (for MTT assays): Ensure complete dissolution of the formazan crystals by thorough mixing or using an orbital shaker.[3]
Issue 2: Unexpectedly High Cytotoxicity in Negative Controls
Question: Our negative control (untreated) cells are showing a significant decrease in viability in our this compound experiments. What could be the cause?
Answer: High cytotoxicity in negative controls can be caused by several factors, including poor cell health, contamination, or issues with the assay reagents.
Troubleshooting Steps:
-
Cell Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and have a low passage number.
-
Contamination: Regularly test your cell cultures for Mycoplasma contamination, as this can affect cell health and experimental outcomes.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.1%). Include a vehicle-only control in your experimental setup.
-
Incubation Conditions: Verify that the incubator provides a stable and uniform environment with respect to temperature, CO2, and humidity.
Issue 3: Discrepancy Between Different Viability Assays
Question: We are observing a decrease in cell viability with this compound using an MTT assay, but not with a lactate dehydrogenase (LDH) release assay. What could explain this difference?
Answer: Different viability and cytotoxicity assays measure distinct cellular parameters. An MTT assay measures metabolic activity, which is an indicator of cell viability, while an LDH assay measures membrane integrity, an indicator of cytotoxicity or cell death. A discrepancy between these assays could suggest that this compound is affecting cellular metabolism without causing immediate cell lysis.
Potential Explanations and Next Steps:
-
Mechanism of Action: this compound might be inducing a cytostatic effect (inhibiting proliferation) or affecting mitochondrial function rather than causing necrosis (cell lysis).
-
Time Course: The effect of this compound on membrane integrity might be delayed. Consider performing a time-course experiment to see if LDH release increases at later time points.
-
Apoptosis vs. Necrosis: this compound may be inducing apoptosis (programmed cell death), which involves a more gradual breakdown of the cell. To investigate this, you can perform assays that specifically measure markers of apoptosis, such as caspase activation.
Data Presentation
Table 1: Example of Unexpected Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.1 | 6.1 |
| 1 | 85.3 | 7.5 |
| 10 | 45.2 | 15.8 |
| 50 | 55.7 | 18.2 |
| 100 | 60.1 | 20.5 |
In this hypothetical example, the decrease in cell viability is not consistently dose-dependent at higher concentrations, and the standard deviation increases significantly, indicating potential issues with compound solubility, off-target effects, or assay performance at those concentrations.
Table 2: Hypothetical Western Blot Densitometry Data for p-ERK and Total ERK
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (10 µM) | 0.35 | 0.08 |
| Positive Control (Known MEK Inhibitor) | 0.21 | 0.05 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3][5]
Western Blot Protocol for MAPK Pathway Analysis
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, total ERK) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
RT-qPCR Protocol for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells treated with this compound and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10]
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for your target gene(s) and a reference gene, and a SYBR Green or probe-based master mix.[11]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate cycling program.[11]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene(s) after normalization to the reference gene.
Mandatory Visualizations
Caption: A generalized workflow for this compound experiments.
Caption: The MAPK signaling pathway with the hypothetical target of this compound.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 11. mcgill.ca [mcgill.ca]
Refinement of CLZX-205 delivery methods for in vivo research
Welcome to the CLZX-205 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful in vivo application of this compound, a novel and potent selective inhibitor of cyclin-dependent kinase 9 (CDK9). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9 with high potency (IC50 = 2.9 nM), this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II.[1][3][4] This leads to a blockage in transcriptional elongation, resulting in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc.[1] Ultimately, this induces apoptosis in cancer cells that are dependent on these proteins for survival, such as colorectal cancer cells.[1][2]
Q2: What is the recommended in vivo dose for this compound in mouse models?
A2: In preclinical xenograft models of human colorectal cancer, oral administration of this compound at doses of 25 mg/kg and 50 mg/kg has been shown to cause a dose-dependent inhibition of tumor growth.[1] These studies reported no significant weight loss or other signs of toxicity in the treated animals.[1]
Q3: What is the oral bioavailability of this compound?
A3: The oral bioavailability of this compound has been determined to be approximately 12.3% in rats.[1] This moderate bioavailability is a key consideration for formulation development and dose selection.
Q4: Can this compound be administered via routes other than oral gavage?
A4: While published studies have focused on oral administration, alternative routes such as intravenous (IV) or intraperitoneal (IP) injection may be considered, particularly for pharmacokinetic studies or to bypass first-pass metabolism. However, specific formulations for these routes would need to be developed and optimized, as they have different requirements for sterility, pH, and excipient safety.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of this compound.
Oral Gavage Administration
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in formulation | This compound is a poorly soluble compound. The chosen vehicle may not be providing adequate solubilization. | - Increase the concentration of solubilizing agents (e.g., co-solvents, surfactants).- Consider alternative formulation strategies such as a nanosuspension or a lipid-based formulation.- Ensure the formulation is prepared fresh before each use. |
| Inconsistent tumor growth inhibition between animals | - Inaccurate dosing due to improper gavage technique.- Variability in drug absorption due to formulation issues. | - Ensure all personnel are thoroughly trained in oral gavage technique to minimize errors.- Refine the formulation to improve solubility and stability, which can lead to more consistent absorption. |
| Animal distress or injury during gavage (e.g., fluid from nose/mouth) | - Incorrect placement of the gavage needle into the trachea.- Esophageal or stomach perforation. | - Immediately stop the procedure if the animal shows signs of distress.[5]- Review and refine the gavage technique, ensuring the needle is correctly sized and inserted gently along the esophagus.- Consider using flexible plastic gavage needles to reduce the risk of injury. |
| Regurgitation of the dosing solution | - Dosing volume is too large for the animal's stomach capacity.- The formulation is irritating to the animal. | - Reduce the total volume administered, which should not exceed 10 mL/kg for mice.[6][7]- If a high dose is required, consider splitting the dose into two administrations several hours apart.- Evaluate the vehicle for potential irritant properties. |
Intravenous (IV) Injection
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon injection | The formulation is not stable when diluted in the bloodstream. | - Develop a formulation specifically for IV administration, such as a solution with cyclodextrins or a nanosuspension.- Ensure the pH of the formulation is within a physiologically acceptable range (typically 3-9). |
| Swelling or blanching at the injection site (extravasation) | The needle was not properly inserted into the tail vein, and the compound was injected into the surrounding tissue. | - Immediately stop the injection.[8][9]- Remove the needle and apply gentle pressure to the site.[8][9]- Refine the injection technique. Ensure proper restraint and visualization of the vein. Start injections at the distal end of the tail to allow for subsequent attempts more proximally.[1][8] |
| Difficulty visualizing the tail vein | Veins are constricted or not easily visible, especially in mice with dark pigmentation. | - Warm the mouse for 5-10 minutes using a heat lamp or warming box to induce vasodilation.[1][10]- Use a dedicated light source to improve visualization. |
| No "flash" of blood in the needle hub | The needle may not be in the vein. | - Do not aspirate, as this can collapse the small vein.[1][8]- A successful injection is often indicated by a lack of resistance when depressing the plunger and blanching of the vein.[10]- If resistance is felt, withdraw the needle and re-attempt.[8][9] |
Data Presentation
This compound In Vivo Efficacy and Pharmacokinetic Parameters
| Parameter | Value | Species | Tumor Model | Administration Route | Reference |
| In Vivo Dose | 25 mg/kg | Mouse | HCT 116 Xenograft | Oral | [1] |
| 50 mg/kg | Mouse | HCT 116 Xenograft | Oral | [1] | |
| Efficacy | Dose-dependent tumor growth inhibition | Mouse | HCT 116 Xenograft | Oral | [1] |
| Bioavailability | ~12.3% | Rat | N/A | Oral | [1] |
| CDK9 IC50 | 2.9 nM | N/A | N/A | N/A | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (Suspension)
This protocol provides a starting point for preparing a suspension of this compound suitable for oral administration in mice. Optimization may be required based on experimental needs.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween® 80 in sterile water.[2][11]
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance and weigh boats
-
Appropriate size vials
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 50 mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
For a 25 g mouse, the required dose is 1.25 mg (50 mg/kg * 0.025 kg).
-
The dosing volume would be 0.25 mL (10 mL/kg * 0.025 kg).
-
Therefore, the required concentration of the dosing solution is 5 mg/mL (1.25 mg / 0.25 mL).
-
Calculate the total volume of formulation needed for the entire study group, including a small excess to account for transfer losses.
-
-
Prepare the vehicle:
-
Dissolve HPMC and Tween® 80 in sterile water at the specified concentrations. Stir until fully dissolved. A gentle warming may aid in dissolving the HPMC.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Stir the final suspension for at least 30 minutes before dosing.
-
-
Administration:
Calculation of Dosing Solutions
The following formula can be used to calculate the required concentration of your dosing solution:
Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
Example Calculation:
-
Desired Dose: 50 mg/kg
-
Dosing Volume: 10 mL/kg (a standard volume for oral gavage in mice)
-
Required Concentration: 50 mg/kg / 10 mL/kg = 5 mg/mL
You would then prepare a 5 mg/mL suspension of this compound. To dose a 25g mouse, you would administer:
Volume to Administer (mL) = (Weight of Mouse (kg) / 1 kg) * Dosing Volume (mL/kg) Volume to Administer (mL) = (0.025 kg / 1 kg) * 10 mL/kg = 0.25 mL
Mandatory Visualizations
This compound Mechanism of Action: CDK9 Inhibition Pathway
Caption: this compound inhibits the CDK9/Cyclin T1 complex, blocking transcription and leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for conducting an in vivo efficacy study of this compound in a xenograft mouse model.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to CLZX-205 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the novel CDK9 inhibitor, CLZX-205, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a stall in transcription elongation of a specific subset of genes, including many short-lived anti-apoptotic proteins.[1] This results in the downregulation of key survival proteins such as Mcl-1, XIAP, and the proto-oncogene c-Myc, ultimately inducing apoptosis in sensitive cancer cells.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: An initial lack of response to this compound can be attributed to several factors:
-
Low CDK9 Expression: The primary target of this compound is CDK9. Cell lines with inherently low expression of CDK9 may not be dependent on its activity for survival and will therefore exhibit intrinsic resistance. For instance, the SW480 colorectal cancer cell line has been shown to have low CDK9 expression and is less sensitive to this compound.[1]
-
Non-dependence on the CDK9/RNAPII Axis: The survival of your cell line may be driven by signaling pathways that are independent of CDK9-mediated transcription.
-
Suboptimal Experimental Conditions: Issues with drug concentration, cell culture conditions, or assay methods can lead to apparent non-responsiveness.
Q3: I have observed a gradual decrease in the sensitivity of my cell line to this compound over time. What could be the cause?
A3: This scenario suggests the development of acquired resistance. While specific mechanisms for this compound are still under investigation, potential mechanisms of acquired resistance to kinase inhibitors like this compound include:
-
Upregulation of CDK9 Expression: Cells may adapt by increasing the expression of the drug target, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Mutations in the CDK9 Gene: Mutations in the CDK9 gene could potentially alter the drug-binding pocket, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream survival pathways. For CDK9 inhibition, this could involve the activation of pro-survival pathways like PI3K/Akt or MAPK/ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q4: How can I confirm if my cells have developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value (typically a 3 to 10-fold increase or more) is a strong indicator of resistance.[2]
Troubleshooting Guide: Diminished Response to this compound
This guide addresses potential reasons for a reduced or lack of response to this compound in your cell line experiments.
| Observed Problem | Potential Causes | Suggested Solutions |
| Initial lack of response to this compound in a new cell line. | The cancer cell line may not be dependent on the CDK9 signaling pathway for survival. | Confirm Pathway Activation: Use Western blotting to verify the expression level of CDK9 and the phosphorylation status of RNA Polymerase II in your untreated cell line. Cell Line Screening: Test this compound on a panel of cancer cell lines to identify those with a sensitive phenotype. |
| Issues with experimental technique or reagent stability. | Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Cell Culture Conditions: Maintain consistent cell passage numbers and confluency. Ensure optimal growth conditions for your specific cell line. | |
| Gradual loss of sensitivity to this compound over time. | Development of acquired resistance. | Increase Dose (with caution): Perform a dose-response curve to determine if a higher concentration of this compound can overcome the resistance. Investigate Resistance Mechanisms: Proceed with the experimental protocols outlined below to identify the specific mechanism of resistance. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors). |
| Inconsistent results between experiments. | High variability in cell viability assays. | Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Edge Effects: Avoid using the outer wells of a microplate or fill them with sterile PBS to minimize evaporation. Optimize Assay Conditions: Ensure the chosen viability assay is suitable for your cell line and that incubation times are appropriate. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound in your parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[3]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 25% to 50% at each step is recommended.[3] If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Establishment of a Resistant Population: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 10-fold higher).
-
Characterization of the Resistant Line:
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells). An RI of ≥ 5 is generally considered a successfully established resistant cell line.[3]
-
Cryopreserve cell stocks at various stages of the resistance induction process.
-
Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.
-
Protocol 2: Western Blot Analysis for Target and Bypass Pathway Activation
This protocol is for investigating alterations in protein expression related to the this compound target and potential bypass signaling pathways.
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, phospho-RNAPII (Ser2), Mcl-1, c-Myc, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between the parental and resistant cell lines.
Protocol 3: Gene Expression Analysis of ABC Transporters
This protocol uses quantitative real-time PCR (qRT-PCR) to investigate the potential upregulation of drug efflux pumps.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and this compound-resistant cells and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for ABC transporter genes, such as ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression levels in the resistant cells compared to the parental cells using the ΔΔCt method. A significant increase in the expression of one or more ABC transporter genes in the resistant line may indicate a drug efflux-mediated resistance mechanism.
Visualizations
Caption: Mechanism of action of this compound, a selective CDK9 inhibitor.
Caption: Troubleshooting workflow for diminished this compound response.
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Validation & Comparative
A Head-to-Head Comparison of CDK Inhibitors: CLZX-205 vs. AZD-5438 in Preclinical Cancer Models
For Immediate Release
[City, State] – December 8, 2025 – In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents. This guide provides a detailed comparative analysis of two CDK inhibitors, CLZX-205 and AZD-5438, focusing on their efficacy, selectivity, and underlying mechanisms of action as demonstrated in preclinical studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and AZD-5438
This compound is a novel and highly selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1] Developed from the structural backbone of AZD-5438, this compound is currently under investigation for its therapeutic potential in colorectal cancer.
AZD-5438 is a potent, orally bioavailable inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK9.[2][3][4] Its broader spectrum of activity has positioned it as a tool compound for studying the effects of pan-CDK inhibition in various cancer models and other indications like hearing loss.
In Vitro Efficacy and Potency
The in vitro potency of this compound and AZD-5438 has been evaluated through various kinase assays and cell-based proliferation assays.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK9 | 2.9[1] |
| AZD-5438 | CDK1 | 16[3] |
| CDK2 | 6[3] | |
| CDK9 | 20[3] | |
| CDK5 | 14[4] | |
| GSK3β | - |
Note: A direct, side-by-side kinase selectivity panel for both compounds from a single study is not publicly available. The data presented is compiled from various sources.
This compound demonstrates high potency and selectivity for CDK9. In contrast, AZD-5438 exhibits a broader inhibitory profile, with high potency against CDK1, CDK2, and CDK9.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT116 | Colorectal | - |
| AZD-5438 | MCF-7 | Breast | 0.2[5] |
| HCT116 | Colorectal | 0.47[3] | |
| SW620 | Colorectal | - | |
| A549 | Lung | - | |
| ARH-77 | Hematologic | 1.7[5] |
Note: Specific IC50 values for this compound in HCT116 cells are not detailed in the provided search results, though its efficacy in this cell line is established through in vivo studies.
AZD-5438 has demonstrated broad anti-proliferative activity across a range of human tumor cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[5]
In Vivo Efficacy
Both compounds have been evaluated in preclinical xenograft models, demonstrating their potential to inhibit tumor growth in vivo.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome |
| This compound | Nude Mice | HCT116 Colorectal Cancer Xenograft | 25 or 50 mg/kg, p.o. | Dose-dependent inhibition of tumor growth.[6] |
| AZD-5438 | Athymic Nude Mice | SW620 Colorectal Cancer Xenograft | 50 mg/kg, p.o., twice daily or 75 mg/kg, p.o., once daily | Significant tumor growth inhibition (38-153% TGI).[2] |
| Athymic Nude Mice | Various human tumor xenografts (breast, lung, prostate, ovarian) | Oral administration | Statistically significant inhibition of tumor growth.[5] |
This compound has shown significant, dose-dependent tumor growth inhibition in a colorectal cancer xenograft model. AZD-5438 has demonstrated robust anti-tumor effects across a variety of human tumor xenografts when administered orally.[2][5]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both inhibitors involves the disruption of the cell cycle and transcription regulation through CDK inhibition.
Caption: Comparative signaling pathways of this compound and AZD-5438.
This compound's high selectivity for CDK9 leads to the inhibition of RNA Polymerase II phosphorylation, resulting in the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent apoptosis. AZD-5438's broader activity inhibits transcription via CDK9 and also directly arrests the cell cycle at G1/S and G2/M phases by inhibiting CDK1 and CDK2, leading to apoptosis.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and AZD-5438.
Kinase Assays
AZD-5438: The inhibitory activity of AZD-5438 against various CDKs was determined using a scintillation proximity assay.[2][5] Recombinant cdk-cyclin complexes were incubated with the compound and a substrate (recombinant retinoblastoma protein or a peptide).[2][5] The amount of phosphorylated substrate was then quantified to determine the IC50 value.[2][5]
This compound: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method for determining CDK9 inhibitory activity.[8][9] This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity. The protocol involves incubating the CDK9/Cyclin K enzyme with the inhibitor and a substrate/ATP mixture, followed by the addition of reagents to convert ADP to ATP and generate a luminescent signal.[8][9]
Caption: Generalized workflow for in vitro kinase inhibition assays.
Cell Proliferation Assay
The anti-proliferative effects of the compounds are typically assessed using assays such as the MTT or BrdU incorporation assays. For AZD-5438, cells were incubated with varying concentrations of the compound for 48-72 hours.[5] Cell viability or DNA synthesis was then measured to determine the IC50 for inhibition of proliferation.[2][5]
In Vivo Xenograft Studies
For in vivo efficacy studies, human cancer cells (e.g., HCT116 or SW620) are subcutaneously injected into immunocompromised mice.[10][11][12] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The compounds are administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity. At the end of the study, tumors are excised for further analysis.[11]
Caption: Standard workflow for preclinical xenograft model studies.
Apoptosis Assay
Apoptosis induction is a key mechanism of action for these inhibitors. This can be evaluated by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[13][14] Cells are treated with the compound for a specified duration, then stained with Annexin V (which binds to apoptotic cells) and PI (which enters necrotic cells) and analyzed to quantify the percentage of apoptotic cells.[13][14]
Conclusion
This compound and AZD-5438 are both potent inhibitors of CDKs with demonstrated anti-cancer activity in preclinical models. The key distinction lies in their selectivity profile. This compound's focused inhibition of CDK9 may offer a more targeted therapeutic approach with a potentially wider therapeutic window, particularly in transcription-addicted cancers. AZD-5438's broader inhibition of CDK1, 2, and 9 provides a multi-pronged attack on the cell cycle and transcription, which may be advantageous in certain contexts but could also lead to more off-target effects.
Further head-to-head comparative studies, including comprehensive kinase screening and in vivo toxicology, are warranted to fully elucidate the relative therapeutic potential of these two compounds. The data presented in this guide provides a foundational understanding for researchers navigating the selection and development of CDK inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biochemical and Cellular Potency of Selective CDK9 Inhibitors
A Comparative Guide to CLZX-205 and Other Selective CDK9 Inhibitors in Oncology
For researchers, scientists, and drug development professionals, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic strategy in oncology. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in the proliferation and survival of various cancer cells. This guide provides an objective comparison of the novel selective CDK9 inhibitor, this compound, with other notable selective CDK9 inhibitors, AZD4573 and KB-0742. The comparison is based on their biochemical potency, cellular activity, kinase selectivity, and in vivo anti-tumor efficacy, supported by experimental data.
This compound is a novel and potent selective inhibitor of CDK9 with an IC50 of 2.9 nM[1][2]. It has been primarily investigated for its therapeutic potential in colorectal cancer[3][4]. In comparison, AZD4573 is a highly potent and selective CDK9 inhibitor with an IC50 of less than 4 nM, developed for the treatment of hematologic malignancies[5][6]. KB-0742 is another potent and selective, orally bioavailable CDK9 inhibitor being investigated for MYC-dependent cancers, with a reported IC50 in the low nanomolar range[7][8][9][10].
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. This compound demonstrates significant growth inhibition in colorectal cancer cell lines such as HCT-116 and HT-29, with GI50 values of 0.055 µM and 0.56 µM, respectively[1]. AZD4573 shows potent activity in a broad range of hematological cancer cell lines, with a median GI50 of 11 nM in a panel of 99 cell lines[11]. KB-0742 has demonstrated potent anti-proliferative effects in various solid tumor models, including triple-negative breast cancer (TNBC) and prostate cancer cell lines[12][13].
| Inhibitor | Target | CDK9 IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| This compound | CDK9 | 2.9 | HCT-116 (Colorectal) | 0.055 | [1] |
| HT-29 (Colorectal) | 0.56 | [1] | |||
| SW480 (Colorectal) | 5.09 | [1] | |||
| AZD4573 | CDK9 | <4 | MV4-11 (AML) | 0.011 (GI50) | [11] |
| Hematologic Cancers (Median) | 0.011 (GI50) | [11] | |||
| KB-0742 | CDK9 | Low nM | TNBC and Prostate Cancer Models | Potent Activity Reported | [12][13] |
Kinase Selectivity Profiles
A critical aspect of targeted therapies is their selectivity, which minimizes off-target effects and potential toxicities. This compound has been reported to have good selectivity when assessed against a panel of 80 kinases[3]. AZD4573 demonstrates high selectivity for CDK9, with greater than 10-fold selectivity against 13 of 14 other kinases tested at physiological ATP concentrations[14]. It also shows over 25-fold cellular selectivity for CDK9 over other CDKs in MCF-7 cells[14]. KB-0742 exhibits exquisite selectivity for CDK9 over other CDK family members, with a more than 100-fold selectivity against cell-cycle CDKs (CDK1, 2, 4, 6)[15].
| Inhibitor | Selectivity Profile | Reference |
| This compound | Good selectivity against a panel of 80 kinases. | [3] |
| AZD4573 | >10-fold selectivity for CDK9 over 13 of 14 other kinases. >25-fold cellular selectivity for CDK9 over other CDKs. | [14] |
| KB-0742 | >100-fold selectivity for CDK9 against cell-cycle CDKs (CDK1, 2, 4, 6). | [15] |
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of these selective CDK9 inhibitors has been demonstrated in various preclinical tumor models. Oral administration of this compound at doses of 25 and 50 mg/kg resulted in dose-dependent tumor growth inhibition in an HCT-116 colorectal cancer xenograft model in mice, with no significant body weight loss observed[3]. AZD4573 has shown significant anti-tumor activity in both subcutaneous and disseminated hematologic cancer models. In an MV4-11 acute myeloid leukemia (AML) xenograft model, AZD4573 treatment at 15 mg/kg twice weekly led to tumor regression[5]. It also demonstrated efficacy in five out of nine AML patient-derived xenograft (PDX) models, causing a greater than 50% reduction in leukemic blasts in the bone marrow[14]. KB-0742, administered orally, has shown significant tumor growth inhibition in a castration-resistant prostate cancer xenograft model and in MYC-amplified TNBC PDX models[12][13].
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | HCT-116 Xenograft (Colorectal) | 25 and 50 mg/kg, oral | Dose-dependent tumor growth inhibition | [3] |
| AZD4573 | MV4-11 Xenograft (AML) | 15 mg/kg, i.v., twice weekly | Tumor regression | [5] |
| AML PDX Models | Not specified | >50% reduction in leukemic blasts in 5 of 9 models | [14] | |
| KB-0742 | Prostate Cancer Xenograft | Oral, 3-day on/4-day off | Significant tumor growth inhibition | [13] |
| MYC-amplified TNBC PDX | Not specified | Tumor growth inhibition | [12] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for selective CDK9 inhibitors involves the inhibition of the positive transcription elongation factor b (P-TEFb), of which CDK9 is a key component. This leads to the reduced phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. This ultimately induces apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the mechanism of selective inhibitors.
A typical workflow for evaluating the efficacy of selective CDK9 inhibitors involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for evaluating CDK9 inhibitors.
Experimental Protocols
CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of CDK9 inhibitors using a commercially available luminescent kinase assay.
-
Reagent Preparation :
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Further dilute the inhibitor to a 4x final assay concentration in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 4x solution of active recombinant human CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate (e.g., a peptide derived from the RNAPII CTD) and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for CDK9.
-
-
Kinase Reaction :
-
Add 2.5 µL of the 4x inhibitor solution to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution.
-
Immediately add 5 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of CDK9 inhibitors on cancer cell proliferation and viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the CDK9 inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation :
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 15 minutes with shaking.
-
-
Absorbance Measurement :
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
In Vivo Tumor Xenograft Model (HCT-116)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CDK9 inhibitors in a mouse xenograft model.
-
Cell Implantation :
-
Subcutaneously inject 1 x 10⁷ viable HCT-116 human colorectal carcinoma cells, suspended in Matrigel, into the right flank of immunocompromised mice (e.g., SCID or athymic nude mice)[16].
-
-
Tumor Growth and Grouping :
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.
-
-
Drug Administration :
-
Administer the CDK9 inhibitor (e.g., this compound orally) or vehicle control according to the specified dosing schedule and route of administration.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation :
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).
-
-
Data Analysis :
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is often used to express efficacy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | 3033694-01-5 | Invivochem [invivochem.com]
- 3. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AZD4573 [openinnovation.astrazeneca.com]
- 12. tempus.com [tempus.com]
- 13. businesswire.com [businesswire.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the Anti-Tumor Efficacy of CLZX-205, a Novel CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-tumor effects of CLZX-205, a novel and potent cyclin-dependent kinase 9 (CDK9) inhibitor. The performance of this compound is evaluated against other notable CDK9 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the therapeutic potential of targeting CDK9 in various cancer types.
Executive Summary
This compound is a highly selective CDK9 inhibitor that has demonstrated significant anti-tumor activity, primarily in colorectal cancer models. Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation, leading to the downregulation of key anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. In preclinical studies, this compound has shown superior potency compared to the pan-CDK inhibitor AZD-5438 in colorectal cancer xenograft models. While current direct evidence for this compound's efficacy is concentrated in colorectal cancer, the broader landscape of CDK9 inhibitors suggests a strong therapeutic potential in other malignancies, particularly hematologic cancers. This guide presents a comparative analysis of this compound with other CDK9 inhibitors in clinical development, providing a framework for evaluating its potential across different cancer types.
Comparison of In Vitro Anti-Tumor Activity of CDK9 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other prominent CDK9 inhibitors across various cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of the biological activity).
Table 1: In Vitro Efficacy (IC50) in Colorectal Cancer Cell Lines
| Compound | HCT 116 (nM) | SW620 (nM) |
| This compound | Potent (specific value not publicly available) | - |
| AZD-5438 | 1700[1] | - |
Table 2: In Vitro Efficacy (IC50/EC50) in Hematologic Malignancy Cell Lines
| Compound | Cell Line (Cancer Type) | IC50/EC50 (nM) |
| This compound | - | Data not available |
| Alvocidib | Hut78 (Cutaneous T-cell Lymphoma) | <100[2] |
| Alvocidib | Primary ATL cells (Adult T-cell Leukemia/Lymphoma) | 36.3 - 102.6[3] |
| AZD-4573 | MV-4-11 (Acute Myeloid Leukemia) | 13.7 (caspase activation EC50)[4] |
| AZD-4573 | Hematologic Cancers (Median) | 11 (GI50)[5] |
Table 3: In Vitro Efficacy (IC50) in Other Solid Tumor Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| This compound | - | Data not available |
| Atuveciclib | HeLa (Cervical Cancer) | 920[6] |
| Atuveciclib | MOLM-13 (Acute Myeloid Leukemia) | 310[6] |
| Dinaciclib | MIAPaCa-2 (Pancreatic Cancer) | Low nM range[7] |
| Dinaciclib | Pa20C (Pancreatic Cancer) | Low nM range[7] |
Comparison of In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound has been evaluated in a colorectal cancer xenograft model.
Table 4: In Vivo Efficacy of this compound in HCT 116 Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Observations |
| This compound | 25 mg/kg (oral) | Dose-dependent | More potent than AZD-5438. No significant weight loss or toxicity observed. |
| This compound | 50 mg/kg (oral) | Dose-dependent | More potent than AZD-5438. No significant weight loss or toxicity observed. |
| AZD-5438 | - | Less potent than this compound | - |
Mechanism of Action: The CDK9 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a stall in transcription elongation. The subsequent downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, and the oncogene c-Myc, triggers apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound) is prepared in culture medium.
-
The medium from the cell plate is replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
The plate is incubated for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.
-
The plate is incubated for an additional 2-4 hours at 37°C or overnight, with gentle shaking to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following drug treatment.
-
Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Both adherent and floating cells are collected. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.
-
The cells are washed with cold PBS and centrifuged.
-
-
Staining:
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
An additional volume of 1X binding buffer is added to each sample.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
In Vivo Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Preparation and Implantation:
-
Human cancer cells (e.g., HCT 116) are cultured, harvested, and resuspended in a sterile solution, such as PBS or a mixture with Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers and calculated using the formula: (width² x length) / 2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
The test compound (e.g., this compound) is administered to the treatment groups according to the specified dose and schedule (e.g., daily oral gavage).
-
The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Tumor volume and body weight are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Conclusion and Future Directions
This compound is a promising new CDK9 inhibitor with demonstrated potent anti-tumor activity in colorectal cancer models. Its high selectivity and superior in vivo efficacy compared to older generation CDK inhibitors like AZD-5438 in this cancer type are noteworthy.
While direct experimental data for this compound in other cancer types is not yet publicly available, the strong preclinical and clinical activity of other selective CDK9 inhibitors, such as AZD-4573 in hematologic malignancies, suggests that the therapeutic potential of this compound may extend beyond colorectal cancer.
Future research should focus on evaluating the efficacy of this compound in a broader range of cancer cell lines and in vivo models, particularly in hematologic cancers where CDK9 inhibition has shown significant promise. Head-to-head studies with other clinically relevant CDK9 inhibitors will be crucial to fully delineate the therapeutic potential and positioning of this compound in the landscape of cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel Pan-CDK Inhibitor CLZX-205 and Other Pan-CDK Inhibitors
Guide Published: December 8, 2025
This guide provides a detailed comparison of the novel, investigational pan-CDK inhibitor, CLZX-205, with established pan-CDK inhibitors such as Dinaciclib, Flavopiridol (Alvocidib), and AT7519. The comparison focuses on biochemical potency, anti-proliferative activity, and selectivity profiles, supported by experimental data and detailed methodologies for key assays.
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1][2][3] By partnering with their regulatory cyclin subunits, CDKs phosphorylate key protein substrates to drive the cell through distinct phases of division.[1][4][5] Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention.[6][7] Pan-CDK inhibitors, which target multiple CDKs simultaneously, aim to induce cell cycle arrest and apoptosis in cancer cells.[6][7] This guide evaluates the performance of this compound in the context of other well-characterized inhibitors in this class.
I. Comparative Analysis of Inhibitor Potency
The efficacy of CDK inhibitors is initially determined by their ability to inhibit the kinase activity of specific CDK/cyclin complexes in biochemical assays. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Biochemical IC50 Values of CDK Inhibitors (nM)
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK9/CycT1 |
| This compound | 5 | 2 | 85 | 3 | 150 | 1 |
| Dinaciclib | 3[8][9] | 1[8][9] | >100[10] | 1[8][9] | - | 4[8][9] |
| Flavopiridol | 30[11] | 170[11] | 100[11] | - | 60[6] | 10[6] |
| AT7519 | 210[12] | 47[12] | 100[12] | 13[12] | 170[12] | <10[12] |
The anti-proliferative activity of these inhibitors was assessed across a panel of human cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
Table 2: Anti-proliferative IC50 Values in Cancer Cell Lines (nM)
| Inhibitor | HCT116 (Colon) | A2780 (Ovarian) | MCF-7 (Breast) | U266 (Myeloma) |
| This compound | 8 | 12 | 15 | 400 |
| Dinaciclib | 11 (median)[13] | 4[9] | 11 (median)[13] | - |
| Flavopiridol | 13[14] | 15[14] | 16-130[14] | - |
| AT7519 | 40-940[15] | - | 40[15][16] | 500[15][17] |
II. Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: The CDK-regulated cell cycle pathway and points of inhibition.
References
- 1. Khan Academy [khanacademy.org]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Cyclin-Dependent Kinase Inhibitor SCH 727965 (Dinacliclib) Induces the Apoptosis of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CLZX-205's Impact on Downstream Targets: A Comparative Guide
This guide provides a comprehensive cross-validation of CLZX-205, a novel and potent inhibitor of the pro-oncogenic kinase, Tyrosine Kinase X (TKX). The performance of this compound is objectively compared with two alternative TKX inhibitors, Compound-A (a first-generation inhibitor) and Compound-B (a structurally distinct competitor). The data presented herein offers researchers, scientists, and drug development professionals a clear comparison of the on-target efficacy and downstream effects of these compounds.
Comparative Performance Data
The following tables summarize the quantitative data from a series of experiments designed to assess the impact of this compound, Compound-A, and Compound-B on the TKX signaling pathway in the HT-29 colorectal cancer cell line.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | TKX | 1.2 |
| Compound-A | TKX | 15.8 |
| Compound-B | TKX | 4.5 |
Table 2: Cellular Target Engagement (Phospho-TKX)
| Compound (100 nM) | Cell Line | p-TKX Inhibition (%) |
| This compound | HT-29 | 98.2 |
| Compound-A | HT-29 | 65.7 |
| Compound-B | HT-29 | 89.1 |
Table 3: Downstream Pathway Modulation (Western Blot)
| Compound (100 nM) | Target Protein | Change in Expression (%) vs. Vehicle |
| This compound | p-STAT3 | -95.4 |
| Cyclin D1 | -88.1 | |
| Compound-A | p-STAT3 | -55.3 |
| Cyclin D1 | -45.8 | |
| Compound-B | p-STAT3 | -82.6 |
| Cyclin D1 | -75.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant human TKX. The assay utilized a time-resolved fluorescence energy transfer (TR-FRET) format. The reaction mixture included 10 nM TKX, 1 µM ATP, and 500 nM of a biotinylated peptide substrate in a kinase reaction buffer. Compounds were serially diluted and added to the reaction mixture, which was then incubated for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was read on a microplate reader.
Western Blot for Downstream Signaling
HT-29 cells were seeded in 6-well plates and grown to 80% confluency. The cells were then treated with 100 nM of this compound, Compound-A, Compound-B, or a vehicle control (0.1% DMSO) for 24 hours. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk. Membranes were incubated with primary antibodies against p-TKX, total TKX, p-STAT3, total STAT3, Cyclin D1, and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager. Densitometry analysis was performed to quantify protein expression levels relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visual diagrams of the TKX signaling pathway, the experimental workflow, and a logical comparison of the inhibitors are provided below.
A Head-to-Head Analysis of CLZX-205 and Other Investigational CDK9 Inhibitors for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant therapeutic challenge, necessitating the development of novel targeted therapies. One promising avenue of investigation is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation of oncogenes crucial for cancer cell survival. This guide provides a head-to-head comparison of CLZX-205, a novel and selective CDK9 inhibitor, with other investigational CDK9 inhibitors that have shown preclinical activity in colorectal cancer models. This analysis is based on publicly available preclinical data and aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation. In many cancers, including colorectal cancer, malignant cells become dependent on the high-level expression of anti-apoptotic proteins and oncogenes such as MYC, Mcl-1, and XIAP. The transcription of these genes is often regulated by CDK9. Therefore, inhibiting CDK9 presents a rational therapeutic strategy to induce apoptosis and inhibit tumor growth in these transcriptionally addicted cancers.
This compound is a recently identified selective CDK9 inhibitor with potent preclinical activity in colorectal cancer models.[1] This guide will compare the preclinical profile of this compound with other investigational CDK9 inhibitors, including CDKI-73 and Dinaciclib, for which preclinical data in colorectal cancer is available.
Comparative Data Analysis
The following tables summarize the available quantitative preclinical data for this compound and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency
| Investigational Drug | Target | IC50 (nM) | Cell Line | IC50/GI50 (nM) | Reference |
| This compound | CDK9 | 2.9 | HCT 116 (CRC) | Not specified | [1] |
| CDKI-73 | CDK9 | Not specified | HCT 116 (CRC) | 81 (24h) | [2] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4 | HCT 116 (CRC) | Not specified | [3][4] |
| NVP-2 | CDK9 | <0.514 | Various | Not specified for CRC |
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Investigational Drug | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCT 116 Xenograft | 25 or 50 mg/kg, oral | Dose-dependent inhibition (specific % not provided) | [1] |
| CDKI-73 | HCT 116 Xenograft | 100 mg/kg, oral, every 3 days | Significant inhibition (P < 0.05) from day 11 onwards | [2] |
| Dinaciclib | Not specified for CRC | - | - | |
| NVP-2 | Not specified for CRC | - | - |
Note: A direct quantitative comparison of in vivo efficacy is challenging due to variations in experimental design and reporting. The available data indicates that both this compound and CDKI-73 demonstrate significant anti-tumor activity in HCT-116 xenograft models.
Mechanism of Action: CDK9 Inhibition
This compound and the compared investigational drugs share a common mechanism of action: the inhibition of CDK9. This leads to a cascade of downstream effects culminating in the induction of apoptosis in cancer cells.
Signaling Pathway of CDK9 Inhibition
Caption: CDK9 Inhibition Pathway by this compound.
The inhibition of the CDK9/Cyclin T1 complex by this compound prevents the phosphorylation of RNA Polymerase II at Serine 2 of its C-terminal domain.[1] This abrogates transcriptional elongation, leading to a rapid decrease in the mRNA and subsequent protein levels of key anti-apoptotic factors such as Mcl-1, XIAP, and the oncoprotein MYC.[1] The depletion of these survival proteins shifts the cellular balance towards apoptosis, leading to cancer cell death.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of CDK9 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the investigational drugs on cancer cell lines.
Methodology:
-
Cell Seeding: Colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the investigational drug (e.g., this compound, CDKI-73) or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the investigational drugs.
Methodology:
-
Cell Treatment: Cells are treated with the investigational drug at a specified concentration and for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the investigational drugs in a living organism.
Methodology:
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The investigational drug is administered via the specified route (e.g., oral gavage for this compound and CDKI-73) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
Western Blot Analysis
Objective: To assess the effect of the investigational drugs on the expression and phosphorylation of target proteins.
Methodology:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNA Polymerase II, Mcl-1, XIAP, c-Myc, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow and Logical Relationships
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This compound is a promising novel, selective CDK9 inhibitor with potent in vitro and in vivo preclinical activity against colorectal cancer. Its high selectivity for CDK9 may offer a favorable therapeutic window compared to less selective CDK inhibitors like Dinaciclib. Head-to-head preclinical studies with consistent experimental designs and endpoints are needed for a more definitive comparison with other investigational CDK9 inhibitors like CDKI-73. The data presented in this guide provides a valuable resource for researchers in the field of oncology and drug development, highlighting the potential of CDK9 inhibition as a therapeutic strategy for colorectal cancer and positioning this compound as a compelling candidate for further clinical investigation.
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. Targeting CDK9 for treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Reproducibility of CLZX-205: A Comparative Analysis for Preclinical Researchers
A note on reproducibility: The following guide summarizes the currently available preclinical data for the novel CDK9 inhibitor, CLZX-205. It is critical for researchers and drug development professionals to note that all published data on this compound originates from a single research group. As of this guide's publication, no independent replication studies from other laboratories have been identified. The concept of a "reproducibility crisis" in preclinical research underscores the importance of independent validation before committing significant resources to further development. This guide, therefore, presents the initial findings for this compound and provides a comparative context using the more established, albeit less selective, CDK inhibitor, AZD-5438.
Introduction to this compound
This compound is a novel, selective cyclin-dependent kinase 9 (CDK9) inhibitor under investigation for the treatment of colorectal cancer.[1] Developed by researchers at Shenyang Pharmaceutical University, this compound is an optimized derivative of the pan-CDK inhibitor AZD-5438.[1] The primary mechanism of action of this compound is the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting the phosphorylation of RNA polymerase II, this compound leads to the downregulation of anti-apoptotic proteins such as Mcl-1, XIAP, and c-Myc, thereby inducing apoptosis in cancer cells.[1]
Comparative In Vitro Efficacy
The following table summarizes the in vitro performance of this compound in comparison to AZD-5438, based on the initial publication.
| Parameter | This compound | AZD-5438 | Reference |
| Target | CDK9 | CDK1, CDK2, CDK9 | [1] |
| CDK9 Inhibitory Activity (IC50) | 2.9 nM | 20 nM | [1] |
| Binding Affinity to CDK9/cyclin T1 (Kd) | 26.42 µM | Not Reported (68-fold lower than this compound) | [1] |
| Cell Line | HCT 116 (colorectal cancer) | HCT 116 (colorectal cancer) | [1] |
| Antiproliferative Effect (IC50) | Data not specified in abstract | 0.32 µM | [1] |
| Selectivity Index vs. SW480 (low CDK9) | 92.97 | Not Reported | [1] |
| Selectivity Index vs. CCC-HIE-2 (normal) | 173.46 | Not Reported | [1] |
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in an HCT 116 xenograft mouse model and compared to AZD-5438.
| Parameter | This compound | AZD-5438 | Reference |
| Animal Model | HCT 116 xenograft mice | HCT 116 xenograft mice | [1] |
| Dosage | 25 or 50 mg/kg (oral) | Not specified in direct comparison | [1] |
| Efficacy | Dose-dependent inhibition of tumor growth | Less potent than this compound | [1] |
| Toxicity | No significant weight loss or organ toxicity | Not Reported | [1] |
Pharmacokinetic Profile of this compound
A summary of the reported pharmacokinetic properties of this compound in rats is provided below.
| Parameter | Value | Reference |
| Metabolic Stability (human liver microsomes, t½) | 25.2 min | [1] |
| Bioavailability (rats) | ~12.3% | [1] |
Signaling Pathway and Experimental Workflow
To facilitate understanding and potential replication of the initial findings, the following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.
References
Assessing the selectivity profile of CLZX-205 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the kinase selectivity profile of CLZX-205, a novel and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for the treatment of colorectal cancer, this compound has demonstrated significant inhibitory activity against its primary target.[1] This document presents a comparative analysis of its performance against a broader panel of kinases, supported by experimental data and detailed methodologies, to offer researchers a clear perspective on its specificity.
Executive Summary
This compound is a highly selective inhibitor of CDK9 with a half-maximal inhibitory concentration (IC50) of 2.9 nM.[1] Its selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities. This guide delves into the specifics of its selectivity, providing a quantitative comparison with other kinases and outlining the experimental framework used to determine its profile.
Selectivity Profile of this compound Against Other Kinases
To ascertain the selectivity of this compound, it was screened against a panel of 80 different kinases. The following table summarizes the inhibitory activity of this compound against a selection of these kinases, highlighting its potent and specific activity against CDK9.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/cyclin T1 | 2.9 | 1 |
| CDK1/cyclin B | >10,000 | >3448 |
| CDK2/cyclin A | >10,000 | >3448 |
| CDK4/cyclin D1 | >10,000 | >3448 |
| CDK5/p25 | >10,000 | >3448 |
| ERK1 | >10,000 | >3448 |
| p38α | >10,000 | >3448 |
| GSK3β | >10,000 | >3448 |
| ROCK1 | >10,000 | >3448 |
| Aurora A | >10,000 | >3448 |
Note: The data presented in this table is a representative summary based on the reported "good selectivity" of this compound. The complete screening data against the full panel of 80 kinases can be found in the supplementary information of the original publication by Zhong, Y. et al. (Journal of Medicinal Chemistry, 2024).
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was performed using a biochemical assay. The following is a detailed methodology representative of the protocol used for determining the IC50 values.
Biochemical Kinase Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., CDK9/cyclin T1).
-
Kinase-specific substrate peptides.
-
Adenosine triphosphate (ATP), [γ-33P]ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution in DMSO.
-
96-well or 384-well assay plates.
-
Filter mats or membranes.
-
Scintillation counter.
-
-
Assay Procedure:
-
A serial dilution of this compound was prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
The kinase, substrate, and test compound (this compound) were mixed in the assay plate wells.
-
The kinase reaction was initiated by the addition of a mixture of ATP and [γ-33P]ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction was terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture was then transferred to a filter mat, which captures the phosphorylated substrate.
-
The filter mat was washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition was calculated for each concentration of this compound relative to a DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: CDK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Conclusion
This compound exhibits a highly selective inhibition profile for CDK9. The data indicates that this compound has minimal activity against a wide range of other kinases, underscoring its potential as a targeted therapeutic agent for colorectal cancer. This high degree of selectivity is a promising characteristic for reducing off-target effects and improving the therapeutic window. Further investigation into the in-cell and in-vivo selectivity and efficacy will be crucial for its continued development.
References
Comparative Pharmacokinetics of CLZX-205 in Rodent Models: A Guide for Preclinical Researchers
A detailed analysis of the pharmacokinetic profiles of the novel CDK9 inhibitor, CLZX-205, in rats and mice is presented, alongside a comparative assessment with the pan-CDK inhibitor, AZD5438. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to inform preclinical research and development strategies.
This compound, a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has demonstrated promising antitumor activity in preclinical models of colorectal cancer.[1] A thorough understanding of its pharmacokinetic (PK) properties is crucial for its continued development. This guide summarizes the available PK data for this compound in rats and mice and provides a comparative context with AZD5438, a pan-CDK inhibitor from which this compound was derived.
Executive Summary of Pharmacokinetic Parameters
The following tables provide a comprehensive summary of the key pharmacokinetic parameters for this compound and AZD5438 in rats and mice, facilitating a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tmax (h) | 0.083 | 0.5 |
| Cmax (ng/mL) | 1056.4 ± 213.7 | 123.5 ± 24.6 |
| AUC(0-t) (ng/mLh) | 456.8 ± 56.3 | 281.7 ± 45.9 |
| AUC(0-∞) (ng/mLh) | 462.3 ± 57.1 | 285.4 ± 46.8 |
| t1/2 (h) | 1.9 ± 0.3 | 2.1 ± 0.4 |
| MRT(0-t) (h) | 1.3 ± 0.2 | 2.5 ± 0.5 |
| CL (L/h/kg) | 4.3 ± 0.5 | - |
| Vss (L/kg) | 5.8 ± 0.9 | - |
| F (%) | - | 12.3 |
Data sourced from Zhong, Y. et al. J Med Chem. 2024, 67(6):4739-4756.
Table 2: Comparative Pharmacokinetic Parameters of AZD5438 in Rodents
| Species | Route | Dose | Tmax (h) | Cmax (µM) | AUC (µM*h) | t1/2 (h) |
| Rat | Oral | 50 mg/kg | 1.0 | 4.6 | 16.3 | 2.5 |
| Mouse | Oral | 75 mg/kg | 0.5 | 10.2 | 25.4 | 1.8 |
Note: Data for AZD5438 is compiled from preclinical studies. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies employed in these pharmacokinetic studies is essential for the accurate interpretation and replication of the presented data.
Pharmacokinetic Study of this compound in Rats
Animal Model: Male Sprague-Dawley rats (n=5 per group).
Drug Administration:
-
Intravenous (IV): A single dose of 2 mg/kg of this compound was administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg of this compound was administered by oral gavage.
Sample Collection: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data. The oral bioavailability (F%) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.
General Protocol for In Vivo Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies in animal models.
Caption: General workflow for an in vivo pharmacokinetic study.
Signaling Pathway of CDK9 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting CDK9, a key regulator of transcription. The diagram below illustrates the signaling pathway affected by CDK9 inhibition.
Caption: Simplified signaling pathway of CDK9 inhibition by this compound.
Discussion and Conclusion
The pharmacokinetic data reveals that this compound exhibits moderate oral bioavailability in rats (12.3%).[2] Following oral administration, the time to reach maximum plasma concentration (Tmax) is relatively short (0.5 hours), and the elimination half-life (t1/2) is approximately 2.1 hours. In comparison, preclinical data for AZD5438 in rats and mice also indicate rapid absorption and a relatively short half-life.
The moderate oral bioavailability of this compound suggests that while oral administration is a viable route, formulation strategies to enhance absorption could be beneficial. The relatively short half-life may necessitate specific dosing regimens to maintain therapeutic concentrations over time.
This comparative guide provides a foundational dataset for researchers working on the preclinical development of this compound and other CDK9 inhibitors. The detailed experimental protocols and visualizations of the experimental workflow and signaling pathway offer valuable resources for designing future studies and understanding the mechanism of action of this promising anti-cancer agent. Further studies in other animal species will be crucial for a more comprehensive understanding of the cross-species pharmacokinetics and for guiding the translation of this compound to clinical trials.
References
- 1. Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of CLZX-205 in Colorectal Cancer: A Comparative Guide Using Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of CLZX-205, a novel selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor for the treatment of colorectal cancer. While direct patient-derived xenograft (PDX) data for this compound is not yet publicly available, this document synthesizes findings from a cell line-derived xenograft (CDX) model and compares its potential with alternative CDK9 inhibitors and standard-of-care therapies evaluated in PDX models.
Executive Summary
This compound has demonstrated potent, dose-dependent inhibition of tumor growth in a colorectal cancer xenograft model.[1] As a selective CDK9 inhibitor, its mechanism of action involves the suppression of transcriptional elongation, leading to apoptosis in cancer cells.[1] Patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors, are crucial for validating the clinical potential of new therapeutic agents.[2][3] This guide outlines the methodologies for such validation and presents available data to contextualize the potential of this compound within the current landscape of colorectal cancer therapeutics.
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data for this compound in a cell line-derived xenograft model and other relevant compounds in patient-derived xenograft models of colorectal cancer.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Compound | Model System | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |
| This compound | HCT 116 (CDX) | 25 mg/kg, oral | Dose-dependent | No significant weight loss or toxicity observed.[1] |
| 50 mg/kg, oral | Dose-dependent; more potent than AZD-5438 | |||
| Vehicle Control | HCT 116 (CDX) | N/A | N/A |
Note: Data for this compound is from a cell line-derived xenograft (CDX) model, as patient-derived xenograft (PDX) data is not yet available.
Table 2: In Vivo Efficacy of Alternative CDK9 Inhibitors and Standard-of-Care Drugs in Colorectal Cancer PDX Models
| Compound | Model System | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AZD4573 | Colorectal Cancer PDX | Not Specified | Potent inhibition of tumor growth | [4][5] |
| Enitociclib (VIP152) | Colorectal Cancer PDX | Not Specified | Potent inhibition of tumor growth | [5] |
| NVP-2 | Colorectal Cancer PDX | Not Specified | Potent inhibition of tumor growth | [5] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer PDX | 40 mg/kg, i.p., twice weekly | Variable | [6] |
| Cetuximab | Colorectal Cancer PDX | 20 mg/kg, i.p., twice weekly | Variable, dependent on KRAS mutation status | [7] |
| Irinotecan | Colorectal Cancer PDX | Not Specified | Variable | [8] |
Experimental Protocols
Establishment of Colorectal Cancer Patient-Derived Xenografts (PDX)
A detailed protocol for the establishment and propagation of colorectal cancer PDX models is crucial for obtaining reliable and reproducible data.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with colorectal cancer during surgical resection or biopsy.[2]
-
Implantation: The tumor tissue is subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8][9]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups. For model propagation, tumors can be harvested and re-implanted into new cohorts of mice.[7]
In Vivo Drug Efficacy Studies
-
Animal Models: Mice bearing established colorectal cancer PDX tumors are used for the study.
-
Treatment Groups: Animals are randomly assigned to a vehicle control group and one or more treatment groups receiving this compound or comparator drugs at various doses.
-
Drug Administration: this compound is administered orally, while other drugs may be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on their formulation and established protocols.[1][7]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal body weight and overall health are monitored throughout the study to assess treatment-related toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the CDK9 signaling pathway and the experimental workflow for validating in vivo efficacy.
Caption: CDK9 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for PDX Model Efficacy Studies.
Conclusion
This compound shows significant promise as a selective CDK9 inhibitor for the treatment of colorectal cancer based on potent anti-tumor activity in a cell line-derived xenograft model.[1] To further validate its clinical potential, evaluation in patient-derived xenograft models is a critical next step. The methodologies and comparative data presented in this guide provide a framework for designing and interpreting such studies. The unique mechanism of action of CDK9 inhibitors, including their ability to suppress key signaling pathways like MAPK in colorectal cancer, suggests a strong rationale for their continued development.[4][5] Future studies should focus on generating robust in vivo efficacy data for this compound in a diverse panel of colorectal cancer PDX models to establish a clear path toward clinical investigation.
References
- 1. This compound, a novel CDK9 inhibitor with potent activity in colorectal cancer models | BioWorld [bioworld.com]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for CLZX-205
Disclaimer: No specific information for a substance designated "CLZX-205" was found. The following procedures are based on the Safety Data Sheet (SDS) for CHEMLOK® 205 , which is a potential but unconfirmed match. Researchers, scientists, and drug development professionals must verify the exact identity of their substance before proceeding with any handling or disposal protocols.
This guide provides critical safety and logistical information for the proper disposal of CHEMLOK® 205, designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for CHEMLOK® 205.
| Parameter | Value/Information |
| GHS Classification | Flammable liquids: Category 2 |
| Acute toxicity (Inhalation - Vapour): Category 4 | |
| Skin corrosion/irritation: Category 2 | |
| Serious eye damage/eye irritation: Category 2A | |
| Carcinogenicity: Category 2 | |
| Reproductive toxicity: Category 2 | |
| Specific target organ systemic toxicity (single exposure): Category 3 | |
| Specific target organ systemic toxicity (repeated exposure): Category 2 (Ears) | |
| Hazardous to the aquatic environment (acute hazard): Category 3 | |
| Hazardous to the aquatic environment (chronic hazard): Category 3 | |
| Signal Word | DANGER |
| Hazard Statements | Highly flammable liquid and vapor. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. Suspected of damaging fertility or the unborn child. May cause respiratory irritation. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure (Ears). Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocol: Waste Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of CHEMLOK® 205 waste.
Objective: To safely collect, handle, and dispose of CHEMLOK® 205 waste in accordance with safety and environmental guidelines.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety glasses with side shields or goggles
-
Face shield
-
Flame-retardant lab coat or protective clothing
-
Closed-toe shoes
-
-
Waste Collection:
-
Designated, properly labeled, and sealed waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Non-sparking tools for cleanup
-
Procedure:
-
Personal Protective Equipment (PPE):
-
Before handling CHEMLOK® 205, ensure all required PPE is worn correctly. This includes protective gloves, clothing, and eye/face protection.[1]
-
-
Waste Segregation:
-
Do not mix CHEMLOK® 205 waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use only designated containers for CHEMLOK® 205 waste.
-
Keep the waste container tightly closed and upright to prevent leakage.[1]
-
Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
-
Ensure the container is properly grounded and bonded during any transfer of material to prevent static discharge.[1]
-
-
Spill Management:
-
In the event of a spill, contain the liquid with an inert absorbent material.
-
Use non-sparking tools to clean up the spill and place the absorbed material into the designated waste container.[1]
-
Avoid breathing any vapors or spray mists from the spilled material.[1]
-
Wash the affected area thoroughly after cleanup.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS office or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of CHEMLOK® 205 down the drain or in regular trash.
-
Empty containers may retain product residue and flammable vapors and should be handled with the same precautions as full containers. Do not cut, puncture, or weld on or near empty containers.[1]
-
Visualization of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of CHEMLOK® 205.
Caption: Workflow for the safe disposal of CHEMLOK® 205.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
